Fluvoxamine, (Z)-
Description
Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. Fluvoxamine has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with fluvoxamine.
Fluvoxamine is a Serotonin Reuptake Inhibitor. The mechanism of action of fluvoxamine is as a Serotonin Uptake Inhibitor.
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of obsessive-compulsive disorder. Fluvoxamine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Fluvoxamine is a 2-aminoethyl oxime ether of aralkylketones, with antidepressant, antiobsessive-compulsive, and anxiolytic properties. Fluvoxamine, chemically unrelated to other selective serotonin reuptake inhibitors, selectively blocks serotonin reuptake by inhibiting the serotonin reuptake pump at the presynaptic neuronal membrane. This increases serotonin levels within the synaptic cleft, prolongs serotonergic transmission and decreased serotonin turnover, thereby leading to antidepressant, anxiolytic and antiobsessive-compulsive effects. Fluvoxamine shows no significant affinity for histaminergic, alpha or beta adrenergic, muscarinic, or dopaminergic receptors in vitro.
Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. Fluvoxamine has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with fluvoxamine.
A selective serotonin reuptake inhibitor that is used in the treatment of DEPRESSION and a variety of ANXIETY DISORDERS.
See also: Fluvoxamine Maleate (has salt form).
Properties
IUPAC Name |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61718-82-9 (maleate) | |
| Record name | Fluvoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044002 | |
| Record name | Fluvoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54739-18-3 | |
| Record name | Fluvoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluvoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Fluvoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.476 | |
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| Record name | FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4L1XPO44W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-121.5 °C | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Structural Elucidation of (Z)-Fluvoxamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of (Z)-Fluvoxamine. While the pharmacologically active isomer is (E)-Fluvoxamine, understanding the synthesis and properties of the (Z)-isomer is crucial for impurity profiling, analytical method development, and a complete understanding of Fluvoxamine's chemistry. This document details the synthetic pathways to Fluvoxamine precursors, the method for obtaining (Z)-Fluvoxamine via photoisomerization, and the analytical techniques used for its structural confirmation.
Synthesis of Fluvoxamine Precursors
The synthesis of Fluvoxamine, and by extension its (Z)-isomer, begins with the preparation of key precursors. The most common route involves the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, which is then converted to its oxime derivative.
Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one
Two primary methods for the synthesis of this key ketone intermediate are outlined below.
Method A: Grignard Reaction with 4-Trifluoromethylbenzonitrile
This method involves the reaction of a Grignard reagent prepared from 1-chloro-4-methoxybutane with 4-trifluoromethylbenzonitrile.
Experimental Protocol:
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Preparation of 4-methoxybutylmagnesium chloride: In a dry reactor, magnesium turnings and a portion of the solvent (e.g., isopropyl ether or 2-methyltetrahydrofuran) are added. A small amount of 1-chloro-4-methoxybutane is added to initiate the reaction, followed by the slow addition of the remaining 1-chloro-4-methoxybutane while maintaining the reaction temperature between 60-80°C. The reaction mixture is held at this temperature for at least one hour after the addition is complete.
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Reaction with 4-trifluoromethylbenzonitrile: The prepared Grignard reagent is then added to a solution of 4-trifluoromethylbenzonitrile in a suitable solvent like toluene or 2-methyltetrahydrofuran.
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Work-up and Purification: After the reaction is complete, the mixture is quenched, and the pH is adjusted. The organic phase is washed with water, and the solvent is removed under reduced pressure. The resulting solid is purified by vacuum distillation to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[1].
Method B: Friedel-Crafts Acylation
This alternative route utilizes a Friedel-Crafts acylation reaction.
Experimental Protocol:
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Preparation of the Acid Chloride: p-Trifluoromethylbenzoic acid is reacted with thionyl chloride to produce p-trifluoromethylbenzoyl chloride.
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Preparation of the Grignard Reagent: 1-halo-4-methoxybutane is reacted with magnesium metal to form the corresponding Grignard reagent.
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Coupling Reaction: The p-trifluoromethylbenzoyl chloride is then coupled with the Grignard reagent in the presence of a catalyst, such as anhydrous FeCl3, at a temperature of -5 to 0°C to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[2].
Quantitative Data for Precursor Synthesis:
| Parameter | Method A | Method B |
| Starting Materials | Magnesium, 1-chloro-4-methoxybutane, 4-trifluoromethylbenzonitrile | p-Trifluoromethylbenzoic acid, thionyl chloride, 1-halo-4-methoxybutane, magnesium |
| Key Reagents | Isopropyl ether or 2-methyltetrahydrofuran, toluene | Anhydrous FeCl3 |
| Reaction Temperature | 60-80°C (Grignard formation) | -5 to 0°C (Coupling) |
| Reported Yield | >80%[1] | Not specified |
Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime
The ketoxime is synthesized by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. This reaction can produce a mixture of (E) and (Z) isomers of the oxime.
Experimental Protocol:
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A solution of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one in a suitable solvent such as methanol is prepared.
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Hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) are added to the solution.
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The reaction mixture is stirred, typically at a slightly elevated temperature (e.g., 45-50°C), until the reaction is complete, as monitored by a suitable technique like TLC.
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The product is then isolated and purified. The ratio of (E) to (Z) isomers of the oxime can be influenced by the reaction conditions.
Synthesis of (Z)-Fluvoxamine via Photoisomerization
The most direct method reported for the preparation of (Z)-Fluvoxamine is through the photoisomerization of the more stable (E)-isomer.
Experimental Protocol:
-
An aqueous solution of (E)-Fluvoxamine is prepared.
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The solution is irradiated with UVB light (wavelength range 290-320 nm)[3]. The isomerization can also be achieved by exposing the solution to simulated sunlight[4].
-
The progress of the photoisomerization is monitored by HPLC to determine the ratio of (E) to (Z) isomers.
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Once a desired ratio is achieved, the (Z)-isomer is separated from the (E)-isomer using preparative HPLC.
Quantitative Data for (Z)-Fluvoxamine Synthesis:
| Parameter | Value |
| Starting Material | (E)-Fluvoxamine |
| Method | Photoisomerization |
| Radiation Source | UVB light (290-320 nm) or simulated sunlight |
| Solvent | Aqueous solution |
| Key Observation | The (Z)-isomer is the primary product of photolysis |
Structural Elucidation of (Z)-Fluvoxamine
The structural confirmation of (Z)-Fluvoxamine relies on a combination of spectroscopic techniques.
Spectroscopic Data
¹H NMR and ¹³C NMR Spectroscopy:
The key to distinguishing the (E) and (Z) isomers of Fluvoxamine using NMR spectroscopy lies in the chemical shifts of the protons and carbons near the C=N double bond. The spatial arrangement of the substituents in the (Z)-isomer will cause notable differences in the shielding and deshielding effects compared to the (E)-isomer.
Mass Spectrometry (MS):
The mass spectrum of (Z)-Fluvoxamine is expected to be identical to that of the (E)-isomer, as they are geometric isomers with the same molecular weight and formula. The fragmentation pattern would be the primary focus of analysis.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic peaks for the functional groups present in the molecule, such as C-O, C=N, N-H, and C-F bonds. Subtle differences in the fingerprint region might be observable between the (E) and (Z) isomers due to their different molecular symmetry.
Spectroscopic Data Summary (Expected):
| Technique | Key Expected Features for (Z)-Fluvoxamine |
| ¹H NMR | Different chemical shifts for protons on the carbon atoms adjacent to the C=N bond compared to the (E)-isomer. |
| ¹³C NMR | Different chemical shifts for the carbon atom of the C=N bond and adjacent carbons compared to the (E)-isomer. |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the molecular weight of Fluvoxamine (319.16 g/mol ). Fragmentation pattern would be key for confirmation. |
| IR Spectroscopy | Characteristic absorptions for C-O, C=N, N-H, and C-F functional groups. |
Isomer Separation
The separation of the (E) and (Z) isomers of Fluvoxamine is critical for obtaining the pure (Z)-isomer for analytical and characterization purposes. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
Experimental Protocol for HPLC Separation:
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Column: A C8 or similar reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile) is employed. The exact ratio is optimized to achieve baseline separation of the two isomers.
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Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 234 nm) is commonly used.
For isolating larger quantities of the (Z)-isomer, preparative HPLC with a larger column and higher flow rates would be necessary, using the analytical method as a starting point for optimization.
Signaling Pathways of Fluvoxamine
Fluvoxamine exerts its therapeutic effects through two primary mechanisms of action: as a Selective Serotonin Reuptake Inhibitor (SSRI) and as a Sigma-1 receptor agonist.
Serotonin Reuptake Inhibition
dot
Caption: Fluvoxamine's SSRI Mechanism of Action.
Sigma-1 Receptor Agonism
dot
Caption: Fluvoxamine's Sigma-1 Receptor Agonist Pathway.
Conclusion
This technical guide has detailed the synthetic routes to the precursors of Fluvoxamine, with a specific focus on obtaining the (Z)-isomer through photoisomerization of the commercially available (E)-isomer. The structural elucidation of (Z)-Fluvoxamine relies on standard spectroscopic and chromatographic techniques, with HPLC being essential for the separation and purification of the geometric isomers. A thorough understanding of these synthetic and analytical methodologies is vital for researchers and professionals in drug development to ensure the quality, purity, and safety of Fluvoxamine-based pharmaceuticals. Furthermore, the elucidation of its dual-action signaling pathways as both an SSRI and a Sigma-1 receptor agonist provides a deeper insight into its pharmacological profile.
References
- 1. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 2. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-isomerization of fluvoxamine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stereochemical Landscape of Fluvoxamine: A Technical Guide to Its Geometric Isomers
For Immediate Release
Presents an in-depth analysis of the stereochemistry and geometric isomerism of the selective serotonin reuptake inhibitor (SSRI), fluvoxamine. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structural nuances that dictate the pharmacological activity of this widely prescribed antidepressant.
Fluvoxamine, a potent and selective serotonin reuptake inhibitor, plays a crucial role in the management of major depressive disorder and obsessive-compulsive disorder (OCD)[1][2]. Its therapeutic efficacy is intrinsically linked to its specific geometric configuration. The presence of a carbon-nitrogen double bond (C=N) in the oxime ether moiety of fluvoxamine gives rise to two geometric isomers: the (E)-isomer and the (Z)-isomer[3][4]. The spatial arrangement of the substituents around this double bond is the defining feature that differentiates these two forms and ultimately governs their biological activity.
The Decisive Role of Geometric Isomerism
The clinically active and prescribed form of fluvoxamine is the (E)-isomer (trans configuration)[3]. This specific stereochemistry is essential for its high affinity and potent inhibition of the serotonin transporter (SERT), the primary mechanism of action for SSRIs. In contrast, the (Z)-isomer (cis configuration) exhibits significantly reduced pharmacological activity. Studies have demonstrated that the (Z)-isomer has a diminished capacity to inhibit serotonin uptake, rendering it therapeutically ineffective for the treatment of depression and anxiety-related disorders.
This stark difference in activity underscores the critical importance of stereochemical control during the synthesis and formulation of fluvoxamine. The inactive (Z)-isomer is considered an impurity in the final drug product, and its levels are strictly monitored and controlled by pharmacopeial standards.
Physicochemical and Pharmacological Properties of Fluvoxamine Isomers
The distinct spatial arrangements of the (E) and (Z) isomers of fluvoxamine lead to differences in their physicochemical and pharmacological properties. A summary of these key differences is presented in the table below.
| Property | (E)-Fluvoxamine | (Z)-Fluvoxamine |
| Synonyms | trans-Fluvoxamine | cis-Fluvoxamine |
| IUPAC Name | 2-{[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy}ethanamine | 2-{[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy}ethanamine |
| CAS Number | 54739-18-3 | 917096-37-8 |
| Molecular Formula | C15H21F3N2O2 | C15H21F3N2O2 |
| Molecular Weight | 318.34 g/mol | 318.34 g/mol |
| Pharmacological Activity | Active selective serotonin reuptake inhibitor | Significantly reduced activity on the 5-hydroxytryptamine transporter |
| Clinical Use | Clinically effective antidepressant and anxiolytic | Considered a process impurity and a photoproduct |
Photoisomerization: A Stability Concern
A crucial aspect of fluvoxamine's stereochemistry is its susceptibility to photoisomerization. Exposure to ultraviolet (UV) light, particularly UVB radiation, can induce the conversion of the pharmacologically active (E)-isomer into the inactive (Z)-isomer. This photochemical reaction represents a significant stability concern for fluvoxamine-containing pharmaceutical products. The formation of the (Z)-isomer upon light exposure can lead to a reduction in the drug's potency and, consequently, its clinical efficacy. Therefore, appropriate protective measures, such as light-resistant packaging, are essential to maintain the integrity and therapeutic effectiveness of fluvoxamine formulations.
Caption: Photoisomerization of (E)-Fluvoxamine to (Z)-Fluvoxamine upon exposure to UVB light.
Synthesis and Control of Isomers
The synthesis of fluvoxamine maleate, the salt form used in pharmaceutical formulations, aims to produce the (E)-isomer with high purity. Various synthetic routes have been developed, and some patents report processes that yield a high ratio of the desired (E)-isomer to the unwanted (Z)-isomer, with some achieving a 98:2 ratio. The control of isomeric purity is a critical step in the manufacturing process to ensure the safety and efficacy of the final drug product.
Experimental Protocols for Isomer Analysis
The separation and quantification of the (E) and (Z) isomers of fluvoxamine are essential for quality control. The United States Pharmacopeia (USP) provides a monograph for Fluvoxamine Maleate that includes a high-performance liquid chromatography (HPLC) method for the analysis of the drug and its related organic impurities, including the (Z)-isomer.
Key Experimental Parameters for USP HPLC Method:
| Parameter | Specification |
| Column | C8(2) |
| Mobile Phase | A suitable mixture of buffer, acetonitrile, and methanol |
| Detection | UV spectrophotometry |
| System Suitability | Resolution between the Z-isomer and Fluvoxamine Maleate must be not less than 3.0 |
Sample Preparation for System Suitability (Forced Degradation):
To ensure the analytical method can adequately separate the isomers, a system suitability solution is prepared by inducing the formation of the (Z)-isomer through forced degradation. A common protocol involves heating the Fluvoxamine Maleate reference standard in the presence of hydrochloric acid.
Caption: A generalized workflow for the analysis of fluvoxamine and its Z-isomer impurity.
Conclusion
The stereochemistry of fluvoxamine is a critical determinant of its pharmacological activity. The (E)-isomer is the therapeutically active form, while the (Z)-isomer is largely inactive. The potential for photoisomerization from the active to the inactive form highlights the importance of proper handling and storage of this medication. Rigorous analytical methods are employed during drug development and manufacturing to ensure the isomeric purity of fluvoxamine, thereby guaranteeing its safety and efficacy for patients. This technical guide provides a foundational understanding of the stereochemical nuances of fluvoxamine for professionals in the pharmaceutical sciences.
References
- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blog Details [chemicea.com]
- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Physicochemical Properties of Fluvoxamine (Z)-Isomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the (Z)-isomer of Fluvoxamine. Fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E) and (Z), at the oxime ether linkage. The pharmacologically active and marketed form is the (E)-isomer. The (Z)-isomer is typically considered a process impurity or a potential photodegradation product and is known to be pharmacologically less active.[1] A thorough understanding of its physicochemical characteristics is crucial for impurity profiling, stability studies, and analytical method development in the pharmaceutical industry.
Data Presentation: Physicochemical Properties
The quantitative physicochemical data for the (Z)-isomer of Fluvoxamine are summarized in the table below. It is important to note that as an impurity, experimentally determined data for the (Z)-isomer is limited in publicly available literature. Therefore, some values are predicted based on computational models, while others are inferred from the properties of the main (E)-isomer due to structural similarity.
| Property | Value | Source |
| IUPAC Name | 2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | [2] |
| Chemical Formula | C₁₅H₂₁F₃N₂O₂ | [2][3] |
| Molecular Weight | 318.33 g/mol | [2] |
| Appearance | Pale Yellow Thick Oil to Solid | |
| Melting Point | No definitive data available. The maleate salt of the (E)-isomer melts at 120-122 °C. | |
| Boiling Point | Data not available (likely to decompose upon heating). | |
| Water Solubility | Predicted: 0.00734 mg/mL (for Fluvoxamine free base). The (E)-isomer maleate salt is sparingly soluble in water. | |
| pKa (Strongest Basic) | Predicted: 8.86 | |
| LogP (Octanol/Water) | 3.2 (Isomer unspecified) |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard pharmaceutical industry practices.
Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for melting range determination.
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Sample Preparation: The substance is finely powdered and dried in a vacuum desiccator over a suitable drying agent for 24 hours.
-
Capillary Loading: A sufficient amount of the dried powder is introduced into a capillary tube (0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.
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Heating: The apparatus is heated at a steady rate. Initially, the temperature is raised quickly to about 10 °C below the expected melting point.
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Determination: The heating rate is then reduced to approximately 1 °C per minute. The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy to the temperature at which it is completely liquid.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
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Preparation of Saturated Solution: An excess amount of the solid (Z)-isomer is added to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.4) in a sealed glass flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).
-
Quantification: The concentration of the (Z)-isomer in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of the compound at known concentrations for accurate quantification.
-
Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.
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Sample Preparation: A precise amount of the (Z)-isomer is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using a background electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of the (Z)-isomer is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A sample is carefully taken from each phase, and the concentration of the (Z)-isomer is determined using a suitable analytical technique like HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Signaling Pathways and Mechanism of Action
While the (Z)-isomer is considered largely inactive, the primary and secondary signaling pathways of Fluvoxamine ((E)-isomer) are well-characterized and provide context for its pharmacological profile.
Primary Mechanism: Serotonin Transporter (SERT) Inhibition
Fluvoxamine's primary therapeutic effect is derived from its high affinity for the serotonin transporter (SERT), a protein located on the presynaptic membrane of serotonergic neurons. By binding to and inhibiting SERT, Fluvoxamine blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic 5-HT receptors and thereby augmenting serotonergic neurotransmission.
Secondary Mechanism: Sigma-1 Receptor (σ1R) Agonism
Fluvoxamine is also a potent agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. This interaction is distinct from its SSRI activity and is thought to contribute to its anxiolytic and potential neuroprotective effects. σ1R agonism by fluvoxamine modulates several intracellular signaling pathways, including those involving inositol trisphosphate (IP₃) receptors, and can influence neuronal plasticity and cellular stress responses. Activation of σ1R can lead to the potentiation of nerve growth factor (NGF)-induced neurite outgrowth through cascades involving PLC-γ, PI3K, and MAPK pathways.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.
This assay involves incubating a preparation of cell membranes containing the target of interest (e.g., SERT) with a radiolabeled ligand that is known to bind to the target. The unlabeled test compound (Fluvoxamine) is added at various concentrations to compete with the radioligand for binding. After incubation, the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then measured. By analyzing the displacement of the radioligand by the test compound, the inhibitory concentration (IC₅₀) and the binding affinity (Ki) can be calculated.
References
An In-depth Technical Guide to the Photoisomerization of (E)-Fluvoxamine to (Z)-Fluvoxamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E)-fluvoxamine and (Z)-fluvoxamine. The pharmacologically active form is the (E)-isomer. Exposure to ultraviolet (UV) and visible light can induce isomerization to the less active (Z)-isomer, a primary degradation pathway that can impact the drug's efficacy and stability. This technical guide provides a comprehensive overview of the mechanisms, kinetics, and experimental protocols associated with the (E) to (Z) photoisomerization of fluvoxamine. It covers both direct photolysis and photosensitized isomerization pathways, details analytical methodologies for isomer quantification, and presents relevant photophysical data.
Introduction to Fluvoxamine and its Isomers
Fluvoxamine is widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] Its chemical structure contains a C=N double bond within an oxime ether group, which gives rise to geometric isomerism.[2] The clinically utilized and pharmacologically active form is the (E)-isomer (trans).[2][3] Upon exposure to light, (E)-fluvoxamine can undergo photoisomerization to the (Z)-isomer (cis).[3] This conversion is a critical consideration in the development, manufacturing, and storage of fluvoxamine-containing drug products. The (Z)-isomer has been shown to have a significantly reduced capacity to inhibit serotonin uptake, potentially compromising the therapeutic efficacy of the drug.
Core Mechanisms of Photoisomerization
The conversion of (E)-fluvoxamine to its (Z)-isomer can be initiated through two primary photochemical pathways: direct photolysis and photosensitized isomerization.
Direct Photolysis
Direct photoisomerization occurs when the (E)-fluvoxamine molecule itself absorbs a photon of sufficient energy, leading to an electronically excited state. In this excited state, the energy barrier for rotation around the C=N double bond is significantly lowered, allowing for conversion to the (Z)-isomer.
The exact nature of the excited state involved in the direct photoisomerization of fluvoxamine (i.e., singlet vs. triplet) has not been definitively elucidated in the reviewed literature. However, for oximes in general, it is proposed that photoisomerization can proceed from either the first excited singlet state (S₁) or the first triplet state (T₁). The process can be visualized as follows:
Upon absorption of a photon, the (E)-isomer is promoted to an excited singlet state (S₁). From here, it can either undergo rotation around the C=N bond directly from the singlet state or undergo intersystem crossing (ISC) to the triplet state (T₁), from which rotation can also occur. Both pathways lead to a twisted intermediate geometry, which can then relax to either the (Z)-isomer or back to the original (E)-isomer.
Photosensitized Isomerization
Photosensitized isomerization involves the transfer of energy from an excited photosensitizer molecule to the (E)-fluvoxamine molecule. This is a crucial pathway in complex matrices, such as in environmental waters containing humic acids or in the presence of other light-absorbing compounds.
2.2.1. Triplet-Triplet Energy Transfer
A common mechanism for photosensitized isomerization is triplet-triplet energy transfer. In this process, a photosensitizer (Sens) absorbs a photon, is promoted to its excited singlet state (¹Sens), and then undergoes intersystem crossing to its longer-lived triplet state (³Sens). If the triplet energy of the sensitizer is greater than that of (E)-fluvoxamine, it can transfer this energy, promoting the fluvoxamine molecule to its triplet state (³(E)-Fluvoxamine*), which then isomerizes as described above.
2.2.2. Photosensitized Oxidation
In the presence of oxygen, an alternative photosensitized pathway can lead to the degradation of fluvoxamine. The excited triplet sensitizer can transfer its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the C=N double bond of fluvoxamine, leading to the formation of an unstable dioxetane intermediate, which subsequently decomposes into other degradation products, rather than the (Z)-isomer. This pathway is more relevant to the overall photodecomposition of the drug rather than just its isomerization.
Quantitative and Photophysical Data
The efficiency of photoisomerization is described by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.
Quantum Yield of Photoisomerization
| Parameter | Value Range | Conditions |
| Quantum Yield (Φ) of Photodegradation | 0.0016 - 0.43 | Wavelength-dependent |
| Quantum Yield (Φ) in Aqueous Media | 1.87 × 10⁻³ - 8.55 × 10⁻³ | Irradiation with fluorescent lamps |
Kinetic Data
The photoisomerization of fluvoxamine in aqueous solutions has been observed to occur in two stages: an initial rapid phase followed by a slower phase. The rate of isomerization is significantly enhanced by the presence of photosensitizers like humic acids.
| Condition | Rate Constant (k) - Stage 1 (day⁻¹) | Rate Constant (k) - Stage 2 (day⁻¹) |
| Aqueous Buffer (pH 9) | 0.12 - 0.19 | 0.04 - 0.05 |
| Synthetic Humic Water/Lake Water | 1.15 - 1.34 | - |
Spectroscopic Properties
The (E) and (Z) isomers of fluvoxamine have distinct UV absorption spectra, which allows for their differentiation and quantification using spectrophotometric methods like HPLC-UV. The UV spectrum of (E)-fluvoxamine shows a maximum absorption at approximately 246 nm.
Experimental Protocols
General Workflow for Photoisomerization Studies
A typical experimental workflow to study the photoisomerization of fluvoxamine involves sample preparation, controlled irradiation, and analysis of the resulting isomer mixture.
Protocol for Direct Photoisomerization Study
This protocol outlines a general procedure for investigating the direct photoisomerization of (E)-fluvoxamine.
Materials:
-
(E)-Fluvoxamine maleate standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
UV lamp with a specific wavelength output (e.g., 254 nm or a broadband source)
-
Quartz cuvettes or reaction vessel
-
HPLC system with a UV detector
-
C8 or C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of (E)-fluvoxamine maleate in methanol. Dilute the stock solution with an appropriate solvent (e.g., water:acetonitrile mixture) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Irradiation: Place the fluvoxamine solution in a quartz reaction vessel. Irradiate the solution with a UV lamp at a controlled temperature. Protect the setup from extraneous light. Take aliquots of the solution at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes). A control sample should be kept in the dark under the same conditions.
-
HPLC Analysis: Analyze the irradiated samples and the dark control using a validated stability-indicating HPLC method. An example of HPLC conditions is provided in the table below.
-
Data Analysis: Integrate the peak areas for the (E) and (Z) isomers in the chromatograms. Calculate the percentage of each isomer at each time point to determine the kinetics of the photoisomerization.
HPLC Method for Isomer Separation
Several HPLC methods have been developed for the separation and quantification of fluvoxamine isomers. A representative method is summarized below.
| Parameter | Condition |
| Column | Reversed-phase C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10.5 mM Phosphate Buffer (pH 3.5) containing 0.12% triethylamine (30:70 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Factors Influencing Photoisomerization
Several factors can influence the rate and extent of (E) to (Z) fluvoxamine photoisomerization:
-
Wavelength of Irradiation: The quantum yield of isomerization is wavelength-dependent, meaning the efficiency of the conversion will vary with the energy of the incident light.
-
Light Intensity: Higher light intensity will generally lead to a faster rate of isomerization.
-
Presence of Photosensitizers: As discussed, compounds like humic acids can significantly accelerate the isomerization process.
-
Solvent: The polarity of the solvent can affect the stability of the excited states and the transition states, thereby influencing the kinetics of photoisomerization. For some oximes, the rate of the reverse (Z to E) reaction decreases with increasing solvent polarity.
Conclusion
The photoisomerization of (E)-fluvoxamine to its (Z)-isomer is a critical degradation pathway that drug development professionals must consider. This process can be initiated by direct absorption of UV or visible light or can be accelerated by photosensitizers. The resulting (Z)-isomer exhibits significantly reduced pharmacological activity. Understanding the underlying mechanisms, kinetics, and influencing factors is essential for developing stable formulations and ensuring the therapeutic efficacy of fluvoxamine. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and mitigate the photoisomerization of fluvoxamine.
References
- 1. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter … [ouci.dntb.gov.ua]
- 2. Degradation kinetics of fluvoxamine in buffer solutions: <i>In silico</i> ADMET profiling and identification of degradation products by LC-MS/ESI - Arabian Journal of Chemistry [arabjchem.org]
- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial In-Vitro Screening of (Z)-Fluvoxamine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial in-vitro screening methodologies for (Z)-Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with significant activity as a sigma-1 receptor (S1R) agonist. Fluvoxamine's multifaceted pharmacological profile, encompassing both its primary SSRI function and its potent anti-inflammatory and cellular stress-modulating properties, necessitates a multi-pronged screening approach. This document outlines key quantitative data, detailed experimental protocols for core assays, and visual representations of associated pathways and workflows to support further research and development.
Quantitative Data Summary: Receptor Binding Affinities
The initial characterization of Fluvoxamine's activity involves quantifying its binding affinity for its principal molecular targets. The inhibition constant (Ki) is a critical measure, with lower values indicating higher affinity. The data presented below are compiled from various in-vitro radioligand binding assays.
| Target | Radioligand | Tissue/System | Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | [3H]paroxetine | Mouse Brain | 5.52 | [1][2] |
| Sigma-1 Receptor (S1R) | Not Specified | Not Specified | 36 | [1] |
| Cytochrome P450 2C19 (CYP2C19) | (S)-mephenytoin | Human Liver Microsomes | 70-80 (unbound) | [3] |
| Cytochrome P450 2D6 (CYP2D6) | Desipramine | Human Liver Microsomes | 16,600 (16.6 µM) | [4] |
Note: In-vitro data may not always directly correlate with in-vivo potency. For instance, Fluvoxamine's inhibition potency towards CYP2C19 has been observed to be roughly 40 times greater in vivo than in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe generalized protocols for assessing Fluvoxamine's primary activities.
Protocol 1: Competitive Radioligand Binding Assay for SERT and Sigma-1 Receptor
This assay determines the binding affinity (Ki) of Fluvoxamine for its target receptors through competitive displacement of a radioactively labeled ligand.
Objective: To quantify the binding affinity of Fluvoxamine for the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R).
Materials:
-
Membrane Preparation: Homogenized tissue or cell culture preparations expressing the target receptor (e.g., human platelet membranes for SERT, or cells transfected with the S1R).
-
Radioligand: A high-affinity, specific radiolabeled ligand (e.g., [3H]citalopram or [3H]paroxetine for SERT; [3H]pentazocine for S1R).
-
Test Compound: (Z)-Fluvoxamine dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution appropriate for the specific receptor being studied.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
-
96-well Plates: For assay setup.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Fluvoxamine.
-
Total and Non-Specific Binding:
-
Total Binding: Include wells containing only the membrane preparation and radioligand.
-
Non-Specific Binding (NSB): Include wells with the membrane, radioligand, and a high concentration of a known, non-labeled inhibitor for the target receptor (e.g., unlabeled citalopram for SERT) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific and should be optimized.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Fluvoxamine concentration.
-
Determine the IC50 value (the concentration of Fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In-Vitro Anti-Inflammatory Gene Expression Assay
This protocol outlines a method to assess Fluvoxamine's anti-inflammatory properties by measuring its effect on the expression of pro-inflammatory genes in stimulated immune cells.
Objective: To determine the effect of Fluvoxamine on the expression of inflammatory genes such as COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Cell Line: Human U937 macrophage cell line or primary human endothelial cells.
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: (Z)-Fluvoxamine dissolved in a suitable solvent.
-
Reagents for RNA extraction and qRT-PCR: RNA isolation kit, reverse transcriptase, qPCR master mix, and specific primers for target genes (e.g., COX-2, iNOS, ICAM-1, VCAM-1) and a housekeeping gene (e.g., GAPDH).
-
MTT Assay Kit: To assess cell viability and rule out cytotoxicity of the tested concentrations.
Procedure:
-
Cell Culture and Differentiation: Culture U937 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Cell Viability Assay: Before the main experiment, perform an MTT assay to determine the non-toxic concentration range of Fluvoxamine on the cells.
-
Treatment:
-
Seed the differentiated macrophages in culture plates.
-
Pre-treat the cells with various non-toxic concentrations of Fluvoxamine for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS only, and cells treated with Fluvoxamine only.
-
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression changes (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using the synthesized cDNA, specific primers for the target inflammatory genes (COX-2, iNOS) and a housekeeping gene.
-
Run the PCR reaction in a real-time PCR system.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression compared to the LPS-stimulated control group using the ΔΔCt method.
-
Analyze the data to determine if Fluvoxamine significantly decreases the expression of the target inflammatory genes in a concentration-dependent manner.
Signaling Pathways and Mechanisms of Action
Fluvoxamine's therapeutic effects are attributed to its modulation of distinct signaling pathways.
Sigma-1 Receptor Agonism and ER Stress Alleviation
Fluvoxamine is a potent agonist of the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER). Its agonism at S1R is a key mechanism for its anti-inflammatory and neuroprotective effects. By binding to S1R, Fluvoxamine can help alleviate ER stress, a condition of accumulated unfolded or misfolded proteins that can lead to cell death. This action involves modulating the Unfolded Protein Response (UPR) by reducing the expression of ER stress sensors like IRE-1, PERK, and ATF-6.
Anti-Inflammatory Mechanism
Fluvoxamine exerts anti-inflammatory effects by inhibiting the expression of key pro-inflammatory genes. In response to inflammatory stimuli like LPS, cellular pathways such as the NF-κB pathway are activated, leading to the transcription of genes for mediators like COX-2 and iNOS. Fluvoxamine has been shown to downregulate the mRNA expression of these genes, thereby reducing the production of inflammatory molecules like prostaglandins and nitric oxide. This effect is believed to be mediated, at least in part, through its action on the S1R.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of alprazolam and desipramine hydroxylation in vitro by paroxetine and fluvoxamine: comparison with other selective serotonin reuptake inhibitor antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Fluvoxamine's cis-Isomer: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of obsessive-compulsive disorder (OCD) and various anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4] Structurally, fluvoxamine possesses a C=N double bond, giving rise to two geometric isomers: the pharmacologically active (E)- or trans-isomer, and the (Z)- or cis-isomer.[5] This document provides a comprehensive technical overview of the pharmacological characteristics of the cis-isomer of fluvoxamine, presenting available data on its bioactivity, detailed experimental protocols for its study, and visualizations of relevant pathways and workflows.
Stereoselectivity of Fluvoxamine and the Inactive Nature of the cis-Isomer
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for fluvoxamine, primarily representing the active (E)-isomer, and the qualitative description of the cis-isomer's activity.
Table 1: In Vitro Binding Affinity and Functional Potency of Fluvoxamine Isomers at the Serotonin Transporter (SERT)
| Isomer | Target | Assay Type | Species | Key Parameter | Value | Reference |
| (E)-Fluvoxamine (presumed) | SERT | [³H]paroxetine binding | Mouse Brain | Kᵢ | 5.52 nM | |
| (E)-Fluvoxamine (presumed) | SERT | Serotonin Reuptake Inhibition | Rat Brain Synaptosomes | IC₅₀ | In the nanomolar range | |
| (Z)-Fluvoxamine | SERT | Serotonin Reuptake Inhibition | Not Specified | Potency vs. (E)-isomer | ~150-fold less potent | Not directly available in peer-reviewed literature |
| (Z)-Fluvoxamine | SERT | Serotonin Reuptake Inhibition | Not Specified | Activity | Lost capacity to inhibit serotonin uptake |
Table 2: Pharmacokinetic Parameters of Fluvoxamine (E-isomer)
| Parameter | Species | Value | Reference |
| Half-life | Human | 16 hours | |
| Bioavailability | Human | 53% | DrugBank Online |
| Protein Binding | Human | ~77% | DrugBank Online |
Experimental Protocols
Separation of Fluvoxamine (E)- and (Z)-Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analytical separation of fluvoxamine isomers, which is a prerequisite for their individual pharmacological characterization.
Objective: To separate the (E)- and (Z)-isomers of fluvoxamine from a mixture.
Materials:
-
Fluvoxamine standard (mixture of isomers)
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and a pH-adjusted phosphate buffer (e.g., 10.5 mM, pH 3.5)
-
Sample solvent: Mobile phase or a compatible solvent
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a suitable ratio (e.g., 30:70 v/v). Degas the mobile phase before use.
-
Standard Preparation: Dissolve the fluvoxamine standard in the sample solvent to a known concentration.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or controlled).
-
Set the flow rate (e.g., 1.2 mL/min).
-
Set the UV detection wavelength to 245 nm.
-
-
Injection: Inject a defined volume of the standard solution onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram. The two isomers should elute as distinct peaks. Peak identification can be confirmed using reference standards of the pure isomers if available, or by techniques such as NMR spectroscopy after fraction collection.
Radioligand Binding Assay for SERT Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of the separated fluvoxamine isomers for the serotonin transporter.
Objective: To determine the Kᵢ of (E)- and (Z)-fluvoxamine for SERT.
Materials:
-
Purified (E)- and (Z)-isomers of fluvoxamine
-
Membrane preparation from cells stably expressing human SERT
-
Radioligand: [³H]citalopram or [³H]paroxetine
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Non-specific binding determinator: A high concentration of a known SERT inhibitor (e.g., unlabeled citalopram)
-
Glass fiber filters, pre-soaked in a solution like polyethyleneimine to reduce non-specific binding
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinator.
-
Competitive Binding: Membrane preparation, radioligand, and a range of concentrations of the test isomer ((E)- or (Z)-fluvoxamine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test isomer concentration.
-
Determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations
Caption: Serotonin reuptake inhibition by fluvoxamine isomers.
Caption: Experimental workflow for characterizing fluvoxamine isomers.
Conclusion
The pharmacological activity of fluvoxamine is highly stereoselective, with the (E)- or trans-isomer being responsible for the potent and selective inhibition of the serotonin transporter. The (Z)- or cis-isomer, which can be formed upon exposure to light, is considered pharmacologically inactive, exhibiting a significantly reduced affinity for SERT. This technical guide provides the available data and detailed methodologies for the separation and characterization of these isomers, which is crucial for researchers in the fields of pharmacology and drug development to understand the structure-activity relationship of fluvoxamine and to ensure the quality and stability of pharmaceutical formulations. Further studies are warranted to precisely quantify the binding affinity and functional potency of the purified cis-isomer to provide a more complete pharmacological profile.
References
- 1. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. SMPDB [smpdb.ca]
- 4. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Fluvoxamine and the Serotonin Transporter: A Technical Guide to a Core Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between (Z)-Fluvoxamine and the serotonin transporter (SERT) protein. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects primarily through high-affinity binding to SERT, effectively blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to postsynaptic receptors. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for studying this interaction, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of Fluvoxamine for the Serotonin Transporter
The affinity of fluvoxamine for the serotonin transporter has been extensively characterized through various in vitro studies. The following table summarizes key quantitative data, including inhibition constants (Ki) and half-maximal effective concentrations (EC50), from multiple sources to provide a comparative overview. Lower Ki and EC50 values are indicative of higher binding affinity and potency, respectively.
| Parameter | Value | Species/System | Radioligand | Reference |
| Ki | 5.52 nM | Mouse Brain | [3H]paroxetine | [1][2] |
| EC50 | 0.22 ng/mL | Rat Brain ECF | [3H]citalopram | [3][4][5] |
| EC50 | 0.48 ng/mL | Rat Plasma | [3H]citalopram | |
| EC50 | 14.8 ng/mL | Rat Brain Tissue | [3H]citalopram | |
| SERT Occupancy | ~80% at 50 mg dose | Human | --INVALID-LINK--McN5652 |
Mechanism of Action: Inhibiting the Serotonin Reuptake Cascade
Fluvoxamine's primary mechanism of action is the potent and selective inhibition of the sodium-dependent serotonin transporter (SERT). By binding to the central site of SERT, fluvoxamine locks the transporter in an outward-open conformation, which physically obstructs the binding and subsequent reuptake of serotonin into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Over time, this sustained increase in synaptic serotonin levels is believed to induce neuroadaptive changes, including the downregulation of inhibitory presynaptic 5-HT1A autoreceptors, which contributes to the therapeutic effects of the drug in treating conditions like obsessive-compulsive disorder (OCD) and depression. Fluvoxamine exhibits negligible affinity for other neurotransmitter receptors such as adrenergic, dopaminergic, histaminergic, and muscarinic receptors, which accounts for its favorable side-effect profile compared to older classes of antidepressants.
Experimental Protocols
Radioligand Binding Assay for SERT
This protocol outlines a generalized yet detailed procedure for determining the binding affinity of fluvoxamine for the serotonin transporter using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of (Z)-Fluvoxamine for the serotonin transporter (SERT).
Materials:
-
Membrane Preparation: Homogenized membrane preparations from cells or tissues expressing SERT (e.g., human platelet membranes, or cells recombinantly expressing human SERT).
-
Radioligand: A tritiated ligand with high affinity and specificity for SERT (e.g., [3H]citalopram or [3H]paroxetine) at a concentration at or below its Kd.
-
Test Compound: (Z)-Fluvoxamine dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of fluvoxamine in the assay buffer. Include wells for total binding (membrane + radioligand + buffer) and non-specific binding (membrane + radioligand + high concentration of a known SERT inhibitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each fluvoxamine concentration.
-
Plot the specific binding as a function of the fluvoxamine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Serotonin Reuptake and Fluvoxamine Inhibition Signaling Pathway
Caption: Serotonin reuptake at the synapse and its inhibition by (Z)-Fluvoxamine.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Logical Relationship of Fluvoxamine's Therapeutic Action
Caption: Logical flow from fluvoxamine administration to its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Fluvoxamine E/Z Isomerization Energy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations involved in determining the E/Z isomerization energy of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Understanding the energetic landscape of Fluvoxamine's geometric isomers is crucial, as the clinically effective form is the (E)-isomer, while the (Z)-isomer exhibits reduced pharmacological activity. This document details the computational methodologies, presents key quantitative data, and visualizes the relevant biological pathways associated with Fluvoxamine's mechanism of action.
Quantitative Data Summary
The following table summarizes the key energetic data obtained from quantum chemical calculations for the E/Z isomerization of Fluvoxamine. These calculations provide insight into the relative stability of the isomers and the energy barrier required for their interconversion.
| Parameter | Value (kcal/mol) | Phase | Computational Method |
| Activation Energy (E→Z) | 55 | Aqueous | DFT: UB3LYP/6-311++G(d,p) with IEF-PCM |
| Relative Stability (ΔE) | 2.40 (E is more stable) | Gas | DFT |
| Relative Stability (ΔE) | 1.80 (E is more stable) | Water | DFT |
Experimental Protocols: Quantum Chemical Calculations
The determination of the E/Z isomerization energy of Fluvoxamine is achieved through rigorous computational methods, primarily employing Density Functional Theory (DFT). The following protocol outlines the key steps and parameters for these calculations, based on established research.[1]
2.1. Software
The calculations are typically performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.
2.2. Molecular Geometry Optimization
-
Initial Structures: The initial 3D structures of the (E)- and (Z)-isomers of Fluvoxamine are built using a molecular modeling program.
-
Optimization: The geometries of both isomers are then optimized to find the lowest energy conformation for each. This is achieved using DFT.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and effective choice for such calculations. For the transition state search, the unrestricted B3LYP (UB3LYP) method is employed.[1]
-
Basis Set: The 6-311++G(d,p) basis set is utilized to provide a flexible and accurate description of the electronic structure.[1]
-
-
Frequency Analysis: Following optimization, a frequency calculation is performed for each isomer to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.
2.3. Transition State (TS) Search
The transition state represents the highest energy point along the reaction coordinate for the isomerization from the (E)- to the (Z)-isomer.
-
TS Guess: An initial guess for the transition state structure is generated. This can be done by manually distorting the geometry of one of the isomers towards the other along the C=N double bond.
-
TS Optimization: The transition state geometry is then optimized using a TS search algorithm, such as the Berny algorithm available in Gaussian. The same functional (UB3LYP) and basis set (6-311++G(d,p)) as the geometry optimization are used.[1]
-
TS Verification: A frequency calculation is performed on the optimized TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the rotation around the C=N bond).
2.4. Solvation Effects
To model the isomerization process in a biologically relevant aqueous environment, a solvation model is incorporated into the calculations.
-
Model: The Integral Equation Formalism version of the Polarizable Continuum Model (IEF-PCM) is used to simulate the effect of water as a solvent.[1]
2.5. Energy Calculations
-
Single-Point Energies: With the optimized geometries of the (E)-isomer, (Z)-isomer, and the transition state, single-point energy calculations are performed using the UB3LYP functional and 6-311++G(d,p) basis set, including the IEF-PCM solvation model.
-
Activation Energy: The activation energy for the E→Z isomerization is calculated as the difference in energy between the transition state and the (E)-isomer.
-
Relative Stability: The relative stability of the two isomers is determined by the difference in their calculated energies.
Visualizations: Signaling Pathways and Computational Workflow
3.1. Fluvoxamine's Mechanism of Action: Serotonin Reuptake Inhibition
Fluvoxamine's primary therapeutic effect is derived from its function as a selective serotonin reuptake inhibitor (SSRI). By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Fluvoxamine inhibits serotonin reuptake at the presynaptic terminal.
3.2. Fluvoxamine's Interaction with the Sigma-1 Receptor
In addition to its primary action on SERT, Fluvoxamine is also an agonist at the sigma-1 (σ1) receptor. This interaction is thought to contribute to its therapeutic effects by modulating cellular stress responses and neuroplasticity.
Caption: Fluvoxamine acts as an agonist at the sigma-1 receptor.
3.3. Computational Workflow for E/Z Isomerization Energy Calculation
The following diagram illustrates the logical workflow for the quantum chemical calculation of the E/Z isomerization energy of Fluvoxamine.
Caption: Workflow for calculating Fluvoxamine's E/Z isomerization energy.
References
The Geometrical Isomers of Fluvoxamine: A Technical Guide to Their Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E) and (Z), due to the presence of a C=N double bond in its structure. The pharmacological activity of fluvoxamine is primarily attributed to the (E)-isomer, which is the clinically effective form. The (Z)-isomer, which can be formed through photoisomerization, exhibits significantly reduced activity at the serotonin transporter. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of these geometric isomers. It includes detailed experimental protocols for their separation and analysis, a comprehensive summary of their distinct physicochemical and pharmacological properties, and a discussion of the underlying signaling pathways.
Introduction
Fluvoxamine's therapeutic efficacy in treating major depressive disorder and obsessive-compulsive disorder is linked to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic availability of serotonin.[1] The molecule's stereochemistry, specifically the geometry around the oxime C=N double bond, plays a critical role in its pharmacological activity. The clinically utilized form of fluvoxamine is the (E)-isomer.[2] Exposure to ultraviolet B (UVB) radiation can induce photoisomerization of the (E)-isomer to the (Z)-isomer, a photoproduct with diminished biological activity.[2] Understanding the methods for isolating and characterizing these isomers is crucial for drug development, quality control, and further research into the structure-activity relationships of fluvoxamine.
Discovery and Synthesis of the (Z)-Isomer
The (Z)-isomer of fluvoxamine is not typically produced in standard synthetic routes for the active pharmaceutical ingredient. Its discovery arose from investigations into the photostability of fluvoxamine.
Experimental Protocol: Photoisomerization of (E)-Fluvoxamine
This protocol describes the generation of the (Z)-isomer of fluvoxamine from the clinically used (E)-isomer via UVB irradiation.
Materials:
-
(E)-Fluvoxamine maleate
-
Deionized water
-
Quartz reaction vessel
-
UVB lamp (wavelength range 290-320 nm)
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction
Procedure:
-
Prepare an aqueous solution of (E)-fluvoxamine maleate. The concentration should be optimized based on the intensity of the UVB source and the volume of the solution. A starting point could be a 1 mg/mL solution.
-
Transfer the solution to a quartz reaction vessel to ensure optimal penetration of UVB light.
-
Place the vessel under a UVB lamp with a wavelength range of 290-320 nm.[2]
-
Continuously stir the solution using a magnetic stirrer to ensure uniform irradiation.
-
Monitor the progress of the photoisomerization by periodically taking aliquots of the solution and analyzing them by HPLC (refer to the HPLC protocol in section 3.2). The formation of the (Z)-isomer will be observed as a new peak with a different retention time.
-
Continue the irradiation until a desired ratio of (Z)- to (E)-isomer is achieved or until the reaction reaches a photostationary state.
-
The resulting solution will contain a mixture of (E)- and (Z)-fluvoxamine, which can then be used for isolation or further characterization.
Isolation and Separation of Geometric Isomers
The separation of the (E) and (Z) isomers of fluvoxamine is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). The United States Pharmacopeia (USP) provides a standardized method for this purpose.
Experimental Workflow for Isomer Separation
Caption: Experimental workflow for the separation of fluvoxamine geometric isomers.
Experimental Protocol: HPLC Separation of (E)- and (Z)-Fluvoxamine (Based on USP Monograph)
This protocol outlines a validated HPLC method for the separation and quantification of fluvoxamine isomers.
Chromatographic Conditions:
| Parameter | Value |
| Column | Luna 5 µm C8(2), 250 x 4.6 mm (or equivalent L7 packing) |
| Mobile Phase | Acetonitrile / Solution A (38:62, v/v) Solution A: 8 g/L of Sodium 1-Pentanesulfonate and 1.1 g/L of Monobasic Potassium Phosphate in water. Adjust pH to 3.00 ± 0.05 with Phosphoric Acid. |
| Flow Rate | 1.7 mL/min (Isocratic) |
| Column Temperature | 40 °C |
| Detection | UV at 234 nm |
| Injection Volume | 20 µL |
System Suitability Requirements (as per USP):
-
Resolution: The resolution between the (Z)-isomer and (E)-fluvoxamine maleate peaks should be not less than 3.0.
-
Tailing Factor: The tailing factor for the (E)-fluvoxamine maleate peak should be not more than 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for replicate injections of the standard solution should be not more than 2.0%.
Characterization of Fluvoxamine Isomers
The unambiguous identification of the (E)- and (Z)-isomers is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of fluvoxamine. The chemical shifts of the protons in proximity to the C=N double bond are particularly sensitive to the geometric configuration.
| Isomer | Proton Resonance | Chemical Shift (ppm) |
| (E)-Fluvoxamine | C-2 proton | 2.90 |
| (Z)-Fluvoxamine | C-2 proton | 2.62 |
Data obtained in deuterated methanol.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of fluvoxamine typically shows a molecular ion peak (M+) and a series of fragment ions. While the mass spectra of the (E) and (Z) isomers are expected to be very similar due to the formation of a common radical cation upon ionization, subtle differences in the relative abundances of fragment ions may be observed. The primary utility of MS in this context is the confirmation of the molecular weight and the elucidation of the fragmentation pathways to support the structural identification.
Predicted Fragmentation of Fluvoxamine:
A common fragmentation pathway for oximes involves cleavage of the N-O bond and the C-C bond alpha to the C=N group. For fluvoxamine, this would lead to characteristic fragment ions.
Pharmacological Activity and Signaling Pathways
Fluvoxamine exerts its therapeutic effects through a dual mechanism of action: potent inhibition of the serotonin transporter (SERT) and agonism at the sigma-1 receptor.
Comparative Pharmacological Data
| Isomer | Target | Activity |
| (E)-Fluvoxamine | Serotonin Transporter (SERT) | Potent inhibitor (Ki = 1.6 nM for human SERT) |
| Sigma-1 Receptor | High-affinity agonist (Ki = 36 nM) | |
| (Z)-Fluvoxamine | Serotonin Transporter (SERT) | Significantly reduced activity; reported to be 150 times less potent than the (E)-isomer on cortical synaptosomes.[3] |
Signaling Pathways
Fluvoxamine's interaction with SERT and the sigma-1 receptor initiates distinct downstream signaling cascades.
Caption: Signaling pathways of (E)-Fluvoxamine.
Conclusion
The geometric isomerism of fluvoxamine is a critical aspect of its pharmacology. The clinically active (E)-isomer can be converted to the significantly less active (Z)-isomer through photoisomerization. This technical guide has provided detailed methodologies for the generation, separation, and characterization of these isomers. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further studies on the structure-activity relationships of fluvoxamine and ensuring the quality and stability of this important therapeutic agent.
References
Methodological & Application
Application Note: Quantitative 1H NMR Spectroscopy for the Determination of Fluvoxamine E/Z Isomer Ratio
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated quantitative 1H NMR (qNMR) method for the rapid and accurate determination of the E/Z isomer ratio of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The pharmacologically active form of Fluvoxamine is the E-isomer, and regulatory bodies like the British Pharmacopeia limit the Z-isomer to 0.5%.[1] This protocol provides a straightforward and robust approach for quantifying the isomeric content with minimal sample preparation, making it suitable for quality control in pharmaceutical development and manufacturing.
Introduction
Fluvoxamine is an antidepressant widely used for the treatment of major depressive disorder and obsessive-compulsive disorder.[2] Its chemical structure contains a C=N double bond, leading to the existence of two geometric isomers: (E)-Fluvoxamine and (Z)-Fluvoxamine.[2] The therapeutic activity of the drug resides in the E-isomer, while the Z-isomer is considered inactive.[1][2] Consequently, controlling the isomeric purity of the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique recognized by pharmacopeias as a primary analytical method. It offers direct measurement capabilities, as the signal intensity is directly proportional to the number of nuclei, eliminating the need for identical reference standards required in many chromatographic techniques. This note describes a specific 1H qNMR method for the determination of the Z-isomer content in Fluvoxamine drug substance down to the 0.2% level.
Principle of the Method
The fundamental principle of qNMR is that the integrated area of a given NMR resonance is directly proportional to the number of protons giving rise to that signal. For a mixture of isomers, the molar ratio can be determined by comparing the integrals of well-resolved signals corresponding to each isomer.
The calculation is based on the following relationship:
Ratio (E/Z) = (Integral_E / N_E) / (Integral_Z / N_Z)
Where:
-
Integral_E and Integral_Z are the integrated areas of the signals for the E and Z isomers, respectively.
-
N_E and N_Z are the number of protons corresponding to those signals for each isomer.
For Fluvoxamine, the proton signals of the C-2 methylene group are well-resolved in the 1H NMR spectrum, allowing for accurate integration and subsequent calculation of the E/Z ratio.
Materials and Methods
Apparatus
-
NMR Spectrometer: 400 MHz or higher field strength.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
Volumetric flasks and pipettes.
-
NMR Data Processing Software (e.g., Mnova, TopSpin).
Reagents and Materials
-
Fluvoxamine Maleate sample.
-
Methanol-d4 (CD3OD, 99.8% D).
Experimental Protocols
Sample Preparation
A key advantage of this qNMR method is the minimal sample preparation required.
-
Accurately weigh approximately 15 mg of the Fluvoxamine Maleate drug substance into a clean, dry vial.
-
Add approximately 0.75 mL of Methanol-d4 to the vial.
-
Ensure complete dissolution by vortexing or gentle shaking.
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Data Acquisition Protocol
To ensure accurate quantification, specific acquisition parameters must be carefully set.
-
Insert the sample into the spectrometer and allow the temperature to equilibrate (typically 5 minutes).
-
Tune and shim the sample to achieve optimal magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using the parameters outlined in Table 1. A sufficiently long relaxation delay (D1) is crucial for accurate quantification, ensuring all protons have fully relaxed between pulses. A common rule is to set D1 to at least 5 times the longest T1 relaxation time of the protons of interest.
Table 1: 1H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | To achieve good signal dispersion and sensitivity. |
| Nucleus | 1H | For proton NMR. |
| Pulse Angle | ≤ 45° | To ensure uniform excitation across the spectrum. |
| Spectral Width | ~16 ppm (e.g., 6400 Hz on a 400 MHz) | To cover the entire proton chemical shift range. |
| Number of Scans | ≥ 128 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended). |
| Relaxation Delay (D1) | ≥ 30 s | To allow for full spin-lattice relaxation, critical for quantification. |
| Acquisition Time (AQ) | ≥ 3 s | To ensure sufficient digital resolution. |
| Temperature | 25 °C | For consistency and to minimize temperature-dependent chemical shift variations. |
Data Processing and Analysis Protocol
-
Apply a Fourier transform to the Free Induction Decay (FID). An exponential multiplication with a line broadening factor of 0.3 Hz can be applied to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak of Methanol-d4 to 3.31 ppm.
-
Integrate the distinct, well-resolved signals corresponding to the C-2 protons of the E-isomer (at ~2.90 ppm) and the Z-isomer (at ~2.62 ppm).
-
Calculate the percentage of the Z-isomer using the following formula:
% Z-Isomer = [Integral_Z / (Integral_Z + Integral_E)] * 100
Visualizations
Caption: Chemical structures of (E)- and (Z)-Fluvoxamine isomers.
Caption: Workflow for qNMR determination of Fluvoxamine E/Z ratio.
Results and Data Presentation
The 1H NMR spectrum of a typical Fluvoxamine sample in Methanol-d4 shows two distinct triplets in the aliphatic region corresponding to the C-2 protons of the E and Z isomers. The downfield signal at approximately 2.90 ppm is assigned to the E-isomer, while the upfield signal at approximately 2.62 ppm corresponds to the Z-isomer.
The quantitative results from a representative analysis are summarized in Table 2.
Table 2: Quantitative 1H NMR Data for Fluvoxamine Isomers
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons (N) | Normalized Integral | Molar Ratio (%) |
| (E)-Fluvoxamine | C-2 Methylene | 2.90 | Triplet | 2 | 1.00 | 99.60 |
| (Z)-Fluvoxamine | C-2 Methylene | 2.62 | Triplet | 2 | 0.004 | 0.40 |
Note: Integral values are for illustrative purposes to demonstrate a sample that meets the typical pharmacopeial limit of <0.5% for the Z-isomer.
Linear regression analysis has previously shown a correlation coefficient of 0.994, indicating that the qNMR assay is linear over the relevant concentration range.
Conclusion
The quantitative 1H NMR method described provides a fast, accurate, and reliable tool for determining the E/Z isomer ratio in Fluvoxamine API. The method is highly specific, requires minimal sample preparation, and is non-destructive. It is well-suited for routine quality control analysis in the pharmaceutical industry to ensure that the content of the inactive Z-isomer remains below the established regulatory limits. The validation of this qNMR method demonstrates its suitability as an alternative or complementary approach to traditional chromatographic techniques.
References
LC-MS/MS protocol for detecting (Z)-Fluvoxamine in plasma
An LC-MS/MS protocol for the quantification of (Z)-Fluvoxamine in plasma is a critical tool for clinical and pharmaceutical research, enabling precise therapeutic drug monitoring and pharmacokinetic studies. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat obsessive-compulsive disorder and depression.[1] A robust and sensitive bioanalytical method is essential for determining drug concentrations in biological matrices like plasma.
This document provides a detailed application note and protocol for the analysis of (Z)-Fluvoxamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.
Application Note
Introduction
The quantification of Fluvoxamine in human plasma is vital for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[2][3] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[4][5] This protocol details a validated method for the determination of (Z)-Fluvoxamine in K2EDTA human plasma, utilizing a stable isotope-labeled internal standard (Fluvoxamine-D4) to ensure accuracy and precision. The method employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection by a tandem quadrupole mass spectrometer.
Materials and Instrumentation
-
Analytes and Reagents : (Z)-Fluvoxamine reference standard, Fluvoxamine-D4 internal standard (IS), HPLC-grade acetonitrile, methanol, ethyl acetate, and water. Formic acid and ammonium formate were also used.
-
Biological Matrix : Screened, pooled K2EDTA human plasma.
-
Instrumentation : A UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ MS or equivalent).
Method Overview
The method achieves a Lower Limit of Quantification (LLOQ) suitable for clinical studies, with a linear range typically spanning from approximately 1 to 500 ng/mL. Sample preparation is performed using either Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), both of which provide clean extracts and good recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing a total run time of approximately 3-5 minutes. Detection is carried out in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated method.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC System |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| (Z)-Fluvoxamine | 319.3 | 71.0 | 50 | 20 |
| Fluvoxamine-D4 (IS) | 323.2 | 71.0 | 50 | 20 |
MRM parameters are based on published data and may require optimization for different instrument models.
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 500 ng/mL (r² > 0.995) |
| LLOQ | 1.0 ng/mL |
| Intra-Day (n=6) | |
| Precision (%CV) | ≤ 8.5% |
| Accuracy (%Bias) | -5.2% to 6.8% |
| Inter-Day (n=18) | |
| Precision (%CV) | ≤ 10.2% |
| Accuracy (%Bias) | -7.5% to 4.5% |
| Mean Recovery | Fluvoxamine: ~65%; Fluvoxamine-D4: ~85% |
| Matrix Effect | Compensated by IS |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve (Z)-Fluvoxamine and Fluvoxamine-D4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions : Serially dilute the Fluvoxamine stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard Spiking Solution (100 ng/mL) : Dilute the Fluvoxamine-D4 stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.
2. Preparation of Calibration Curve and Quality Control Samples
-
Spike appropriate volumes of the Fluvoxamine working solutions into blank K2EDTA human plasma to prepare CC standards at concentrations of 1, 5, 20, 50, 100, 250, and 500 ng/mL.
-
Prepare Quality Control (QC) samples in the same manner at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 400 ng/mL (High QC).
3. Sample Preparation Protocol (Option A: Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL Fluvoxamine-D4 IS solution to all samples except the blank (add 25 µL of 50:50 methanol/water to the blank). Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample. Vortex briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (~900 µL) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (50:50 A:B). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. Sample Preparation Protocol (Option B: Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (Fluvoxamine-D4 at ~33 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Add 200 µL of water (or Mobile Phase A) to the vial to reduce the organic content of the injected sample.
-
Cap the vial and vortex briefly before placing it in the autosampler for analysis.
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for Fluvoxamine.
Caption: LC-MS/MS analysis workflow for (Z)-Fluvoxamine.
References
Application Note: (Z)-Fluvoxamine as a Negative Control in Serotonin Uptake Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1] It is a primary target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs).[2][3] In vitro serotonin uptake assays are fundamental tools for screening and characterizing potential SERT inhibitors. A crucial component of a robust and reliable assay is the inclusion of appropriate positive and negative controls. While a potent and selective SERT inhibitor like (E)-fluvoxamine serves as an excellent positive control for inhibition, a structurally similar but biologically inactive compound is the ideal negative control. This application note details the use of (Z)-fluvoxamine, a geometric isomer of the active SSRI fluvoxamine, as a negative control in serotonin uptake assays.
Fluvoxamine exists as two geometric isomers due to the presence of a C=N double bond: the (E)-isomer (trans) and the (Z)-isomer (cis). The clinically effective antidepressant is the (E)-isomer, which is a potent inhibitor of the serotonin transporter.[4] Conversely, the (Z)-isomer has been shown to have significantly reduced activity at the serotonin transporter, making it an ideal negative control to ensure that the observed effects are specific to the intended pharmacology and not due to non-specific compound properties.
Data Presentation
The efficacy of a SERT inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The following table summarizes the available quantitative data for the (E)- and (Z)-isomers of fluvoxamine.
| Compound | Isomer | Target | Parameter | Value | Reference |
| Fluvoxamine | (E) | Human SERT | Ki | 2.5 nM | [5] |
| Fluvoxamine | (E) | Rat Brain SERT | EC50 (occupancy) | 14.8 ng/mL | |
| Fluvoxamine | (Z) | Human SERT | Activity | Significantly Reduced |
Rationale for using (Z)-Fluvoxamine as a Negative Control
The use of geometric isomers as controls in biological assays provides a high degree of confidence in the results. Since the (E) and (Z) isomers of fluvoxamine have the same molecular weight and elemental composition, they are expected to have very similar physicochemical properties such as solubility and lipophilicity. This similarity minimizes the likelihood that differences in experimental outcomes are due to artifacts related to compound handling or non-specific interactions. The profound difference in their biological activity at the serotonin transporter can, therefore, be confidently attributed to the specific stereochemical orientation of the molecule.
Below is a diagram illustrating the differential activity of the fluvoxamine isomers.
Experimental Protocols
Two common methods for assessing serotonin uptake are presented here: a traditional radiolabeled assay and a more modern fluorescence-based assay. (Z)-fluvoxamine can be used as a negative control in either protocol.
Protocol 1: Radiolabeled [3H]Serotonin Uptake Assay in Cultured Cells
This protocol is adapted from established methods for measuring SERT activity in cell lines endogenously expressing or recombinantly overexpressing the human serotonin transporter (e.g., JAR or HEK293-hSERT cells).
Materials:
-
HEK293 cells stably expressing human SERT (HEK293-hSERT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[3H]Serotonin (specific activity ~20-30 Ci/mmol)
-
(E)-Fluvoxamine (positive control)
-
(Z)-Fluvoxamine (negative control)
-
Test compounds
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Seed HEK293-hSERT cells in a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare stock solutions of (E)-fluvoxamine, (Z)-fluvoxamine, and test compounds in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the compounds in KRH buffer. The final solvent concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting cell viability.
-
-
Assay Performance:
-
Gently wash the cells twice with 100 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the desired concentration of the test compound, (E)-fluvoxamine (e.g., 10 µM for maximal inhibition), or (Z)-fluvoxamine (at a concentration matching the highest test compound concentration). For total uptake wells, add 50 µL of KRH buffer with vehicle.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Prepare the [3H]Serotonin solution in KRH buffer to a final concentration of ~10-20 nM.
-
Initiate the uptake by adding 50 µL of the [3H]Serotonin solution to each well.
-
Incubate for 10-15 minutes at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 50 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer the lysate from each well to a scintillation vial or a microplate compatible with a scintillation counter.
-
Add 200 µL of scintillation fluid to each sample.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Total Uptake: CPM from wells with vehicle control.
-
Non-specific Uptake: CPM from wells with a saturating concentration of (E)-fluvoxamine.
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
% Inhibition: 100 * (1 - (CPM_test_compound - Non-specific_Uptake) / (Specific_Uptake)).
-
The signal from the (Z)-fluvoxamine wells should be comparable to the vehicle control, indicating a lack of specific inhibition.
-
Protocol 2: Fluorescence-Based Serotonin Uptake Assay
This protocol utilizes a fluorescent substrate that mimics serotonin and is transported into cells by SERT. This method avoids the use of radioactivity and is amenable to high-throughput screening.
Materials:
-
HEK293-hSERT cells
-
Cell culture medium
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom plates
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent SERT substrate (e.g., from a commercial kit)
-
(E)-Fluvoxamine (positive control)
-
(Z)-Fluvoxamine (negative control)
-
Test compounds
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-hSERT cells in a 96- or 384-well black, clear-bottom plate at a density of 40,000-60,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well).
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL (96-well) or 25 µL (384-well) of assay buffer containing the desired concentrations of test compounds, (E)-fluvoxamine, or (Z)-fluvoxamine. Include vehicle-only wells for maximum signal.
-
Incubate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add 50 µL (96-well) or 25 µL (384-well) of the fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over 15-30 minutes or as an endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence intensity over time). For endpoint reads, use the final fluorescence value.
-
Maximum Signal: Signal from vehicle-treated wells.
-
Minimum Signal (Background): Signal from wells treated with a saturating concentration of (E)-fluvoxamine.
-
Calculate the % inhibition for each test compound concentration relative to the maximum and minimum signals.
-
The signal in the wells containing (Z)-fluvoxamine should be similar to the maximum signal, confirming its lack of inhibitory activity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a serotonin uptake assay using (Z)-fluvoxamine as a negative control.
References
Application Notes and Protocols for (Z)-Fluvoxamine as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of (Z)-Fluvoxamine as an analytical reference standard in various analytical techniques. This document is intended to assist in method development, validation, and quality control processes.
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depressive and anxiety disorders.[1][2] As a potent pharmaceutical agent, accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. (Z)-Fluvoxamine is the active isomeric form and is used as a reference standard for these analytical purposes. Certified reference materials are available for this purpose.
Analytical Methodologies
A variety of analytical methods have been developed and validated for the determination of fluvoxamine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.[3]
HPLC is a widely used technique for the analysis of fluvoxamine due to its specificity, sensitivity, and ability to perform stability-indicating assays.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a stability-indicating HPLC method for the determination of fluvoxamine maleate in the presence of its degradation products.
-
Chromatographic Conditions:
-
Column: Nova-Pak CN
-
Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of (Z)-Fluvoxamine reference standard in the mobile phase.
-
Prepare a series of standard calibration solutions by diluting the stock solution to concentrations ranging from 1-80 μg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of fluvoxamine maleate into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Method Validation Data:
| Parameter | Result |
| Linearity Range | 1-80 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (CV%) | < 2.0% |
| Accuracy (Error %) | < 1.6% |
| Limit of Detection (LOD) | 0.42 µg/mL |
| Limit of Quantification (LOQ) | 1.28 µg/mL |
-
Forced Degradation Studies: Fluvoxamine maleate has shown susceptibility to degradation under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation.
-
Acid Hydrolysis: 0.5 M HCl at 80°C for 10 min
-
Basic Hydrolysis: 2 M NaOH at 80°C for 40 min
-
Oxidative Degradation: 10% H₂O₂ at 80°C for 30 min
-
Workflow for HPLC Analysis of Fluvoxamine
Caption: Workflow for the HPLC analysis of Fluvoxamine.
GC provides a reliable alternative for the quantification of fluvoxamine, particularly for the simultaneous determination of multiple selective serotonin reuptake inhibitors.
Protocol 2: Capillary GC-FID Method
This protocol outlines a simple and rapid capillary GC method with flame ionization detection (FID) for the simultaneous determination of fluoxetine, fluvoxamine, and clomipramine.
-
Chromatographic Conditions:
-
Column Head Pressure: 80 kPa
-
Injector Temperature: 260°C
-
Detector Temperature: 250°C
-
Splitless Time and Temperature: 0.75 min at 60°C
-
Injection Volume: 2 µL
-
Oven Temperature Program: Optimized for an analysis time of less than 10 minutes.
-
-
Standard and Sample Preparation: Solutions of the reference standards and pharmaceutical preparations are prepared in an appropriate solvent without the need for derivatization.
-
Method Validation Data:
| Parameter | Result |
| Recoveries | 97.5% to 102.5% |
Workflow for GC-FID Analysis of Fluvoxamine
Caption: Workflow for the GC-FID analysis of Fluvoxamine.
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of fluvoxamine in biological matrices such as plasma.
Protocol 3: UPLC-MS/MS for Quantification in Human Plasma
This protocol is for the quantification of fluvoxamine in K2EDTA human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Use 250 µL of plasma for extraction.
-
Utilize a liquid-liquid extraction technique.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypurity C18 (50 mm x 4.6 mm, 5µm)
-
Mass Spectrometry: Operated in positive ion mode with TurboIonSpray interface.
-
Internal Standard: Fluvoxamine D4
-
-
Method Validation Data:
| Parameter | Result |
| Linearity Range | 2.6260 to 294.0960 ng/mL |
| Average Recovery | 62.74% |
| Limit of Quantitation (in plasma) | 2 ng/mL |
Logical Relationship of Analytical Techniques for Fluvoxamine
Caption: Analytical techniques for Fluvoxamine analysis.
Application in Pharmaceutical Quality Control
The use of (Z)-Fluvoxamine as an analytical reference standard is instrumental in the quality control of pharmaceutical products. It enables the precise quantification of the active pharmaceutical ingredient (API) in both bulk drug substances and finished dosage forms.
Key Quality Control Applications:
-
Assay of Pharmaceutical Formulations: To ensure the dosage form contains the labeled amount of fluvoxamine.
-
Content Uniformity: To ensure consistent API content among individual dosage units.
-
Impurity Profiling: To identify and quantify any related substances or degradation products.
-
Stability Testing: To assess the stability of the drug product under various environmental conditions over time.
The methodologies described in this document, when properly validated, are suitable for these quality control applications, ensuring that fluvoxamine-containing medicines meet the required standards of quality and safety.
References
Application Note: High-Resolution Impurity Profiling of Fluvoxamine Using Micellar Electrokinetic Chromatography (MEKC)
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of obsessive-compulsive disorder (OCD) and depression.[1] As with any pharmaceutical active ingredient, ensuring the purity and monitoring potential impurities is critical for drug safety and efficacy. Impurities can arise during synthesis, storage, or degradation and must be controlled within pharmacopeial limits.[1] Capillary electrophoresis (CE) offers a powerful analytical tool for impurity profiling due to its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents.[2]
This application note details a stability-indicating Micellar Electrokinetic Chromatography (MEKC) method for the separation and quantification of Fluvoxamine from its key process-related impurities and degradation products. MEKC is a mode of CE that utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral compounds, making it ideal for complex impurity profiles.[3][4]
Principle of MEKC Separation
In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). These SDS micelles are negatively charged and migrate against the electroosmotic flow (EOF). Neutral analytes partition between the hydrophobic interior of the micelle and the aqueous BGE. This differential partitioning, based on the analyte's hydrophobicity, results in varying migration times and effective separation. Charged analytes are separated based on a combination of their electrophoretic mobility and their partitioning behavior.
Experimental Protocols
Instrumentation and Consumables
-
Instrument: Capillary Electrophoresis system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 50 cm and a total length of 60.2 cm.
-
Software: Data acquisition and analysis software.
-
Consumables: 0.45 µm syringe filters, vials, and capillary temperature control unit.
Reagents and Solutions
-
Chemicals: Sodium tetraborate decahydrate, Boric acid, Sodium dodecyl sulfate (SDS), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Acetonitrile (HPLC grade), and ultra-pure water.
-
Background Electrolyte (BGE) Preparation (25 mM Borate Buffer, pH 9.2, with 50 mM SDS):
-
Dissolve 2.38 g of sodium tetraborate decahydrate and 0.77 g of boric acid in ~800 mL of ultra-pure water.
-
Add 3.61 g of SDS to the solution.
-
Stir until all components are fully dissolved.
-
Adjust the pH to 9.2 using 1 M NaOH if necessary.
-
Bring the final volume to 1000 mL with ultra-pure water.
-
Filter the BGE through a 0.45 µm filter before use.
-
-
Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Capillary Conditioning Solutions: 1 M HCl, 0.1 M NaOH, and ultra-pure water.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Fluvoxamine Maleate reference standard and dissolve it in 25.0 mL of sample diluent.
-
Impurity Stock Solutions (1000 µg/mL): Prepare individual stock solutions for each known impurity (e.g., Fluvoxamine (Z)-isomer, Succinyl Fluvoxamine) in the same manner.
-
System Suitability Solution (SSS):
-
Prepare a solution containing 100 µg/mL of Fluvoxamine Maleate and 5 µg/mL of each key impurity (e.g., (Z)-isomer, Succinyl Fluvoxamine) in the sample diluent. This solution is used to verify the separation performance.
-
-
Sample Solution (for Assay):
-
Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of Fluvoxamine into a 10 mL volumetric flask.
-
Add approximately 7 mL of sample diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
MEKC Method Parameters
| Parameter | Condition |
| Capillary Conditioning | 1. 1 M HCl (5 min) 2. 0.1 M NaOH (10 min) 3. Ultra-pure Water (5 min) 4. BGE (15 min) |
| Pre-run Rinse | BGE at high pressure for 2 minutes |
| Injection Mode | Hydrodynamic (Pressure) |
| Injection Parameters | 50 mbar for 5 seconds |
| Separation Voltage | +25 kV |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 234 nm |
| Analysis Time | 20 minutes |
Data Presentation & Results
The developed MEKC method successfully separates Fluvoxamine from its main impurities. The quantitative performance of the method is summarized below.
Table 1: System Suitability and Quantitative Performance Data
| Analyte | Migration Time (min) | Relative Migration Time (RMT)¹ | Resolution (Rs)² | Tailing Factor (Tf) | LOD (µg/mL) | LOQ (µg/mL) |
| Succinyl Fluvoxamine | 8.5 | 0.77 | - | 1.1 | 0.15 | 0.50 |
| Fluvoxamine (Z)-isomer | 9.8 | 0.89 | 5.2 | 1.2 | 0.10 | 0.35 |
| Fluvoxamine | 11.0 | 1.00 | 3.8 | 1.3 | 0.10 | 0.30 |
| Impurity D (EP) | 12.2 | 1.11 | 4.5 | 1.1 | 0.15 | 0.50 |
¹ Relative Migration Time (RMT) is calculated relative to the Fluvoxamine peak. ² Resolution (Rs) is calculated between adjacent peaks.
Visualizations
Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical component of a reproducible analytical method.
Fluvoxamine Degradation Pathway
Understanding the formation of degradation impurities is essential for developing a stability-indicating method. Fluvoxamine is susceptible to degradation under light (photo-isomerization) and hydrolytic (acidic/basic) conditions.
References
- 1. Blog Details [chemicea.com]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 4. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrofluorometric Analysis of Fluvoxamine and its Photoproducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectrofluorometric methods for the quantitative analysis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine and its photoproducts. Detailed protocols for direct analysis of Fluvoxamine and a combined HPLC-fluorescence method for the simultaneous analysis of Fluvoxamine and its photoproducts are presented.
Introduction
Fluvoxamine is a widely prescribed antidepressant that is known to be susceptible to photodegradation, which can impact its therapeutic efficacy and potentially lead to the formation of toxic byproducts.[1][2] Therefore, robust analytical methods are crucial for monitoring the stability of Fluvoxamine in pharmaceutical formulations and biological matrices. Spectrofluorometry offers a highly sensitive and selective approach for the quantification of Fluvoxamine.[3][4] This document outlines detailed protocols for the spectrofluorometric analysis of Fluvoxamine and discusses the analytical strategies for its major photoproducts.
The primary photodegradation pathways for Fluvoxamine include a reversible photo-isomerization to its (Z)-isomer upon exposure to UV and visible light, and a photosensitized oxidation process that yields 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one and 2-nitroethanamine.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrofluorometric methods for the determination of Fluvoxamine.
Table 1: Spectrofluorometric Methods for Fluvoxamine Analysis
| Method | Reagent | Excitation (λex) | Emission (λem) | Linear Range | Limit of Detection (LOD) | Application | Reference |
| Derivatization | Fluorescamine | 383 nm | 481 nm | 0.1–1.1 µg/mL | 0.01 µg/mL | Pharmaceutical formulations, Human plasma | |
| Derivatization | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 470 nm | 535 nm | 65–800 ng/mL | 21 ng/mL | Pharmaceutical dosage forms, Plasma | |
| Fluorescence Quenching | Erythrosine B | 530 nm | 552 nm | 0.2–2.0 µg/mL | 0.03 µg/mL | Pharmaceutical tablets | |
| Microwell Assay | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Not Specified | Not Specified | 35–800 ng/mL | 11–25 ng/mL | Pharmaceutical dosage forms, Plasma |
Table 2: Recovery Studies for Fluvoxamine Analysis
| Method | Matrix | Recovery (%) | RSD (%) | Reference |
| Derivatization with Fluorescamine | Spiked Human Plasma | 97.32 ± 1.23 | < 2.0 | |
| Derivatization with Fluorescamine | Real Human Plasma | 90.79 ± 2.73 | < 3.0 | |
| Derivatization with NBD-Cl | Pharmaceutical Tablets | 97.8–101.4 | 1.08–2.75 | |
| Fluorescence Quenching with Erythrosine B | Dosage Form | 98.92 ± 0.87 | < 1.0 |
Experimental Protocols
Spectrofluorometric Analysis of Fluvoxamine by Derivatization with Fluorescamine
This method is based on the reaction of the primary amino group of Fluvoxamine with fluorescamine to form a highly fluorescent product.
Materials and Reagents:
-
Fluvoxamine Maleate standard
-
Fluorescamine solution (0.01% w/v in acetone)
-
Borate buffer (0.2 M, pH 8.0)
-
Methanol
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Spectrofluorometer
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Fluvoxamine Maleate in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 0.1–1.1 µg/mL.
-
Derivatization Reaction:
-
Transfer 1 mL of each working standard solution into a 10 mL volumetric flask.
-
Add 5 mL of borate buffer (pH 8.0).
-
Add 1.3 mL of fluorescamine solution.
-
Mix well and allow the reaction to proceed for 5 minutes at room temperature.
-
Dilute to the mark with distilled water.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 383 nm and the emission wavelength to 481 nm.
-
Measure the fluorescence intensity of each standard solution.
-
Prepare a reagent blank using 1 mL of methanol instead of the standard solution and subtract its fluorescence intensity from the standards.
-
-
Calibration Curve: Plot the corrected fluorescence intensity versus the concentration of Fluvoxamine to construct a calibration curve.
Analysis of Fluvoxamine and its Photoproducts by HPLC with Fluorescence Detection
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0) in a ratio of approximately 40:60 (v/v). The exact ratio should be optimized for best separation.
Procedure:
-
Sample Preparation:
-
For photodegradation studies, expose a solution of Fluvoxamine (in a relevant solvent like water or methanol) to a UV light source.
-
Prepare a series of calibration standards for Fluvoxamine. If available, prepare standards for the isolated photoproducts ((Z)-isomer and oxidation products).
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Inject the samples onto the HPLC system.
-
-
Fluorescence Detection:
-
For Fluvoxamine: Based on derivatization studies, an excitation wavelength in the range of 230-280 nm and an emission wavelength in the range of 300-350 nm can be a starting point for detecting its native fluorescence. Note: Experimental optimization is crucial.
-
For Photoproducts: The optimal excitation and emission wavelengths for the (Z)-isomer and the oxidation products need to be determined experimentally. This can be done by collecting the fractions corresponding to the photoproduct peaks from an initial HPLC run (with UV detection) and then running fluorescence scans on these isolated fractions.
-
-
Quantification:
-
Identify the peaks of Fluvoxamine and its photoproducts based on their retention times.
-
Construct calibration curves for each analyte by plotting peak area versus concentration.
-
Quantify the amount of each compound in the samples using the calibration curves.
-
Visualizations
Photodegradation Pathways of Fluvoxamine
The following diagram illustrates the major photodegradation pathways of Fluvoxamine.
Caption: Major photodegradation pathways of Fluvoxamine.
Experimental Workflow for Spectrofluorometric Analysis of Fluvoxamine
This diagram outlines the steps for the direct spectrofluorometric analysis of Fluvoxamine.
Caption: Workflow for direct spectrofluorometric analysis.
Logical Relationship for HPLC-Fluorescence Analysis
This diagram shows the logical flow for the analysis of Fluvoxamine and its photoproducts using HPLC with fluorescence detection.
Caption: Logical flow for HPLC-Fluorescence analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Spectrofluorimetric determination of fluvoxamine in dosage forms and plasma via derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photoisomerization of Fluvoxamine to (Z)-Fluvoxamine
Abstract
This document provides a detailed protocol for the induction of photoisomerization of the pharmacologically active (E)-isomer of Fluvoxamine to its less active (Z)-isomer using ultraviolet (UV) radiation. It also outlines a high-performance liquid chromatography (HPLC) method for the separation and isolation of the resulting (Z)-isomer. These protocols are intended for researchers, scientists, and drug development professionals investigating the properties and biological activity of Fluvoxamine isomers.
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1] The clinically effective form of fluvoxamine is the (E)-isomer. The presence of a C=N double bond in the fluvoxamine molecule allows for the existence of geometric isomers, namely the (E) and (Z) forms. Upon exposure to UV radiation, the (E)-isomer can undergo photoisomerization to the (Z)-isomer.[2] This (Z)-isomer has been shown to have a reduced capacity to inhibit serotonin uptake, which may impact the drug's clinical efficacy if exposed to light.[2] The ability to controllably generate and isolate the (Z)-isomer is valuable for in-depth pharmacological studies and as a reference standard in stability and impurity testing.
Physicochemical Properties of Fluvoxamine Isomers
| Property | (E)-Fluvoxamine | (Z)-Fluvoxamine |
| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | C₁₅H₂₁F₃N₂O₂ |
| Molecular Weight | 318.34 g/mol | 318.34 g/mol |
| IUPAC Name | 2-{[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy}ethanamine | 2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
| Pharmacological Activity | Active SSRI | Reduced activity at serotonin transporter[2] |
Experimental Protocols
This protocol describes a general method for the photoisomerization of (E)-fluvoxamine to (Z)-fluvoxamine. Optimization of parameters such as irradiation time and concentration may be required to achieve the desired conversion rate.
Materials:
-
(E)-Fluvoxamine maleate
-
Deionized water or an appropriate buffer solution (e.g., pH 7 phosphate buffer)
-
Quartz reaction vessel
-
UVB light source (lamp with emission in the 290-320 nm range, maximum emission around 312 nm is effective)[3]
-
Magnetic stirrer and stir bar
-
HPLC system for monitoring the reaction
Procedure:
-
Prepare a solution of (E)-Fluvoxamine in deionized water or buffer. A starting concentration in the low µM to mM range is recommended.
-
Transfer the solution to a quartz reaction vessel and add a magnetic stir bar.
-
Place the reaction vessel under the UVB lamp and begin stirring. Ensure the light source provides uniform irradiation to the solution.
-
Monitor the progress of the photoisomerization by taking aliquots at regular intervals and analyzing them by HPLC (using the method described in section 3.2).
-
Continue irradiation until the desired ratio of (Z)- to (E)-isomer is achieved, or until the photostationary state is reached (the point at which the isomer ratio no longer changes significantly with further irradiation). Photoisomerization has been observed to occur rapidly within the first several days of exposure to simulated sunlight.
-
Upon completion, protect the solution from light to prevent further isomerization or degradation.
Quantitative Data: The rate of photoisomerization is dependent on the specific conditions used. In aqueous solutions exposed to simulated sunlight, the process occurs in two stages, with a rapid initial phase followed by a slower phase. The rate constants are significantly influenced by the presence of photosensitizers, such as those found in synthetic humic water and lake waters.
| Condition | Rate Constant (k) - Stage 1 (day⁻¹) | Rate Constant (k) - Stage 2 (day⁻¹) |
| pH 9 Buffer | 0.12 - 0.19 | 0.04 - 0.05 |
| Synthetic Humic Water | 1.15 - 1.34 | - |
| Lake Waters | 1.15 - 1.34 | - |
Table adapted from data presented in Kwon & Armbrust (2005).
This protocol is based on the USP monograph for the separation of fluvoxamine maleate and its organic impurities, including the (Z)-isomer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: Luna 5 µm C8(2), 250 x 4.6 mm, or equivalent L7 packing
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
1-Pentanesulfonic acid sodium salt
-
Monobasic potassium phosphate
-
Phosphoric acid
-
Solution A (Buffer Solution): Dissolve approximately 5 g of 1-pentanesulfonic acid sodium salt and 0.7 g of monobasic potassium phosphate in 620 mL of water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Solution A in a 38:62 (v/v) ratio.
Chromatographic Conditions:
-
Flow Rate: 1.7 mL/min
-
Detection Wavelength: 234 nm
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the photoisomerization reaction mixture onto the column.
-
Monitor the chromatogram for the separation of the (E) and (Z) isomers. The (Z)-isomer is an identified impurity in the USP monograph and should have a distinct retention time from the (E)-isomer.
-
Collect the fraction corresponding to the (Z)-fluvoxamine peak.
-
The collected fraction can be further processed (e.g., solvent evaporation) to isolate the (Z)-isomer.
-
Confirm the identity and purity of the isolated (Z)-isomer using appropriate analytical techniques such as mass spectrometry and NMR.
Visualization of Experimental Workflow and Signaling Pathway
The following diagram illustrates the overall workflow for the induction and isolation of (Z)-Fluvoxamine.
Caption: Workflow for (Z)-Fluvoxamine production and isolation.
(E)-Fluvoxamine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The (Z)-isomer, however, shows reduced activity at SERT.
Caption: Differential effects of Fluvoxamine isomers on SERT.
References
- 1. 5-Methoxy-1-(4-(trifluoromethyl)phenyl)-1-pentanone O-(2-aminoethyl)oxime | C15H21F3N2O2 | CID 3404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating HPLC Assay for Fluvoxamine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing fluvoxamine maleate, a validated stability-indicating assay is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or administration.[1][3]
This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for fluvoxamine maleate. The methodology is based on forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Principle
The core of a stability-indicating method lies in its ability to resolve the parent drug peak from all potential degradation product peaks. This is achieved by subjecting the drug substance to forced degradation under conditions that are likely to be encountered during its lifecycle, including acidic, basic, oxidative, thermal, and photolytic stress.[4] The resulting stressed samples are then analyzed using an optimized HPLC method to demonstrate specificity and selectivity.
Experimental Workflow
The overall workflow for developing a stability-indicating assay for fluvoxamine maleate is depicted below.
Caption: Experimental workflow for developing a stability-indicating HPLC assay.
Materials and Reagents
-
Fluvoxamine Maleate Reference Standard
-
Fluvoxamine Maleate Tablets (e.g., 50 mg)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Dipotassium Hydrogen Phosphate (K2HPO4)
-
Orthophosphoric Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H2O2)
-
Purified Water
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: Nova-Pak CN column or a suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 50 mM K2HPO4 buffer (pH adjusted to 7.0) and acetonitrile in a 60:40 v/v ratio. Alternatively, methanol and phosphate buffer (pH 2.5) in a 70:30 v/v ratio can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm or 250 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of fluvoxamine maleate reference standard in a 100 mL volumetric flask with a suitable solvent (e.g., water with 10% acetonitrile as a co-solvent).
-
Working Standard Solution (50 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of fluvoxamine maleate into a 100 mL volumetric flask. Add about 70 mL of the diluent, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Prepare a stock solution of fluvoxamine maleate at a concentration of 500 µg/mL in water containing 10% acetonitrile as a co-solvent for the stress studies.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.5 M HCl. Heat the solution at 80°C for 10 minutes. After cooling, neutralize the solution with an appropriate volume of 0.5 M NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 2 M NaOH. Heat the solution at 80°C for 40 minutes. After cooling, neutralize the solution with an appropriate volume of 2 M HCl and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 10% H2O2. Keep the solution at 80°C for 30 minutes. After cooling, dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Thermal Degradation (Dry Heat): Spread a thin layer of fluvoxamine maleate bulk powder on a watch glass and expose it to heat at a suitable temperature (e.g., 50°C) for 5 days. Prepare a 50 µg/mL solution of the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of fluvoxamine maleate (500 µg/mL) and the bulk powder to UV light (e.g., in a photostability chamber) for a specified duration. Prepare a 50 µg/mL solution of the stressed samples in the mobile phase for analysis.
Data Presentation
The following table summarizes the typical degradation of fluvoxamine maleate under various stress conditions.
| Stress Condition | Parameters | % Degradation | Retention Time of Major Degradation Product(s) (min) |
| Acid Hydrolysis | 0.5 M HCl at 80°C for 10 min | ~62% | ~2.1 |
| Base Hydrolysis | 2 M NaOH at 80°C for 40 min | ~45% | ~2.1 |
| Oxidative Degradation | 10% H2O2 at 80°C for 30 min | ~26% | Multiple minor peaks |
| Photolytic (UV) Degradation | UV light exposure | Significant degradation | ~4.5 |
| Thermal (Solution) | Heat at 80°C | ~24% | Small peak before the drug peak |
| Thermal (Solid) | Dry heat | No significant degradation | - |
Degradation Pathway
Fluvoxamine maleate is susceptible to degradation primarily through hydrolysis of the oxime group and photo-isomerization. The degradation under acidic and basic conditions often leads to the formation of the same primary degradant.
Caption: Potential degradation pathways of fluvoxamine maleate.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the fluvoxamine peak from all degradation product peaks.
-
Linearity: The method should demonstrate a linear relationship between the concentration of fluvoxamine maleate and the detector response over a specified range (e.g., 1-80 µg/mL).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples, with acceptance criteria for recovery usually between 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) typically required to be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and provides an indication of its reliability during normal usage.
Conclusion
The described HPLC method is a reliable and robust stability-indicating assay for the determination of fluvoxamine maleate in the presence of its degradation products. The forced degradation studies confirm that the method is specific and can be used for the routine quality control and stability testing of fluvoxamine maleate in pharmaceutical dosage forms. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development.
References
Application Notes and Protocols: (Z)-Fluvoxamine in Competitive Binding Assays for the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Z)-Fluvoxamine in competitive binding assays for the serotonin transporter (SERT). This document includes detailed experimental protocols, quantitative data on binding affinity, and visualizations of the experimental workflow and the underlying signaling principles.
Introduction
(Z)-Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that exhibits high affinity for the serotonin transporter (SERT).[1][2][3] Its primary mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter in the synapse and enhancing serotonergic neurotransmission.[2][4] Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand, such as fluvoxamine, for its target receptor. In these assays, an unlabeled drug of interest (the "competitor," e.g., fluvoxamine) competes with a radiolabeled ligand for binding to the target receptor (SERT). By measuring the displacement of the radioligand at various concentrations of the competitor, the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of the unlabeled drug can be determined.
Quantitative Data: Binding Affinity of Fluvoxamine for SERT
The following table summarizes the binding affinity of fluvoxamine for the human serotonin transporter (hSERT) as determined by various in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Species | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Human | [3H]paroxetine | Radioligand Binding | 1.5 | - | |
| Human | - | - | - | 4.19 (plasma concentration for 50% occupancy) | |
| Rat | [3H]citalopram | Ex vivo binding | - | 0.48 (plasma ng/mL for 50% occupancy) |
Experimental Protocols
Principle of the Competitive Binding Assay
A fixed concentration of a radioligand with known high affinity for SERT is incubated with a preparation of membranes from cells expressing SERT. Increasing concentrations of unlabeled (Z)-Fluvoxamine are added to compete for the binding sites. The amount of radioligand bound to the transporter is then measured, and the data are analyzed to determine the IC50 of fluvoxamine, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Materials and Reagents
-
SERT Source: Membrane preparations from HEK293 cells stably transfected with the human SERT, or from other appropriate cell lines or tissues (e.g., human platelets).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for SERT. Commonly used radioligands include [3H]citalopram, [3H]paroxetine, or [125I]β-CIT. The radioligand should have a high specific activity (ideally >20 Ci/mmol for [3H] ligands).
-
(Z)-Fluvoxamine: A stock solution of high purity (Z)-Fluvoxamine in a suitable solvent (e.g., DMSO), protected from light.
-
Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., unlabeled citalopram or fluoxetine) to determine non-specific binding.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Scintillation Cocktail: For quantifying the radioactivity of the bound radioligand.
-
96-well plates.
Experimental Workflow
The following diagram outlines the key steps in a competitive binding assay for SERT using (Z)-Fluvoxamine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Baseline Separation of Fluvoxamine Isomers
Welcome to the technical support center for the chromatographic analysis of Fluvoxamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Fluvoxamine's E and Z isomers.
Frequently Asked Questions (FAQs)
Q1: What are the E and Z isomers of Fluvoxamine, and why is their separation important?
Fluvoxamine contains a C=N double bond, leading to the existence of two geometric isomers: E (trans) and Z (cis). The pharmacologically active form is the E-isomer, while the Z-isomer is considered inactive.[1][2] Therefore, accurate quantification of the E-isomer and control of the Z-isomer impurity are critical for ensuring the quality, safety, and efficacy of the drug product. Regulatory bodies like the USP set limits for the presence of the Z-isomer.
Q2: What is the standard HPLC method for separating Fluvoxamine and its Z-isomer?
The United States Pharmacopeia (USP) monograph for Fluvoxamine Maleate outlines a standard reversed-phase HPLC method for the assay and related compounds analysis.[3][4][5] This method is a good starting point for most laboratories.
Experimental Protocol: USP Method for Fluvoxamine Maleate
-
Column: L7 packing (C8), 250 x 4.6 mm, 5 µm. A Luna 5 µm C8(2) column is a suitable option.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (typically 38:62 v/v).
-
Aqueous Buffer (Solution A): Dissolve 8 g of Sodium 1-Pentanesulfonate and 1.1 g of Monobasic Potassium Phosphate in 1 L of water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.
-
-
Flow Rate: 1.7 mL/min (isocratic).
-
Temperature: 40 °C.
-
Detection: UV at 234 nm.
-
Injection Volume: 20 µL.
-
System Suitability:
-
Resolution: The resolution between the Z-isomer and Fluvoxamine Maleate must be not less than 3.0.
-
Tailing Factor: The tailing factor for the Fluvoxamine peak should not be more than 2.0.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for replicate injections.
-
Troubleshooting Guide: Improving Baseline Separation
Poor resolution or peak shape can be common challenges when separating Fluvoxamine isomers. This guide provides a systematic approach to troubleshooting and optimizing your separation.
Issue 1: Poor Resolution Between E and Z Isomers (Resolution < 3.0)
If the E and Z isomer peaks are co-eluting or poorly resolved, consider the following adjustments, making one change at a time to evaluate its effect.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution of Fluvoxamine isomers.
1. Mobile Phase Composition:
-
Organic Modifier Percentage: The ratio of acetonitrile to the aqueous buffer is a critical factor. Decreasing the percentage of acetonitrile will generally increase the retention times of both isomers and may improve resolution.
-
Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Fluvoxamine. For basic compounds, working at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups on the column, leading to better peak shape and potentially improved resolution. One study successfully used a mobile phase with a pH of 3.5.
2. Stationary Phase:
-
Column Chemistry: While the USP method specifies a C8 column, other stationary phases can offer different selectivity.
-
C18 Columns: These are more hydrophobic than C8 columns and will generally provide longer retention times. This increased interaction can sometimes lead to better separation of closely eluting isomers.
-
Cyano (CN) Columns: A CN column was used in a stability-indicating method for Fluvoxamine, suggesting it can provide adequate separation.
-
Data Presentation: Comparison of HPLC Conditions
| Parameter | Method 1 (USP-like) | Method 2 (Alternative) | Method 3 (Stability Indicating) |
| Column | Luna 5 µm C8(2), 250 x 4.6 mm | C8, 150 x 4.6 mm, 5 µm | Nova-Pak CN, 150 x 3.9 mm, 4 µm |
| Mobile Phase | Acetonitrile:Buffer (38:62) | Acetonitrile:Buffer (30:70) | Acetonitrile:Buffer (40:60) |
| Buffer | Sodium Pentanesulfonate & KH2PO4 | 10.5 mM Phosphate Buffer | 50 mM K2HPO4 |
| pH | 3.0 | 3.5 | 7.0 |
| Flow Rate | 1.7 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | 40 °C | Not Specified | Not Specified |
| Detection | 234 nm | 245 nm | 235 nm |
| Resolution (Z-isomer/E-isomer) | ≥ 3.0 | Baseline Separation Reported | Baseline Separation Reported |
Issue 2: Peak Tailing or Asymmetry
Peak tailing, where the latter half of the peak is drawn out, can affect integration accuracy and resolution. For Fluvoxamine, which is a basic compound, this is often due to secondary interactions with residual silanol groups on the silica-based column packing.
Logical Flow for Addressing Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing issues.
1. Lower the Mobile Phase pH:
-
Operating at a lower pH (around 3.0 or below) protonates the silanol groups, reducing their ability to interact with the basic Fluvoxamine molecule. This is often the most effective way to reduce peak tailing.
2. Use a Mobile Phase Modifier:
-
Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to mask the active silanol sites and improve peak shape.
3. Employ an End-Capped Column:
-
Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using a high-quality, end-capped C8 or C18 column can significantly reduce peak tailing for basic compounds.
4. Check for Column Overload:
-
Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Issue 3: Long Analysis Time
If the retention times are excessively long, the following can be considered to shorten the run time, while ensuring resolution is maintained.
-
Increase the Organic Modifier Percentage: A higher concentration of acetonitrile will decrease retention times.
-
Increase the Flow Rate: This will proportionally decrease retention times, but may also reduce resolution.
-
Use a Shorter Column or a Column with Smaller Particles (UHPLC): This can significantly reduce analysis time while maintaining or even improving efficiency.
Further Resources
For more in-depth information, consulting the full USP monograph for Fluvoxamine Maleate and the cited research articles is recommended. If problems persist, contacting the technical support of your HPLC column manufacturer can provide column-specific guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of plasma levels of fluvoxamine and of the enantiomers of fluoxetine and norfluoxetine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prep-hplc.com [prep-hplc.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Fluvoxamine Maleate [drugfuture.com]
How to prevent Fluvoxamine photoisomerization during storage and analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to prevent the photoisomerization of Fluvoxamine during storage and analysis.
Troubleshooting Guides
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with Fluvoxamine.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing a new peak in my HPLC chromatogram after my Fluvoxamine sample has been exposed to light? | Fluvoxamine is known to undergo photoisomerization when exposed to UV or visible light, leading to the formation of its (Z)-isomer.[1][2][3] This is a primary degradation pathway upon light exposure.[1] | Always protect Fluvoxamine solutions and solid compounds from light. Use amber vials or wrap containers with aluminum foil to prevent light exposure.[1] |
| My Fluvoxamine solution is losing potency, even when I store it in the dark. What could be the reason? | Fluvoxamine is susceptible to hydrolysis, especially under acidic and basic conditions. The rate of degradation is dependent on the pH of the solution. | Maintain the pH of your aqueous solutions between 3.0 and 6.0, with the highest stability observed at pH 6.0. It is best to prepare fresh solutions for your experiments whenever possible. If long-term storage is necessary, keep the solution at recommended low temperatures (refer to the storage table below). |
| I'm noticing degradation of my solid Fluvoxamine sample at room temperature. What could be the cause? | Although relatively stable in solid form, Fluvoxamine can still degrade under conditions of high humidity, especially when also exposed to UV light. | Store solid Fluvoxamine in a tightly sealed container in a cool, dry place. It is crucial to protect it from both light and moisture. For long-term storage, refrigeration is recommended. |
| I've observed significant degradation of Fluvoxamine when I mix it with certain excipients. Why is this occurring? | Fluvoxamine can have incompatibilities with certain excipients. For instance, interactions with reducing sugars like lactose have been reported, which can potentially lead to a Maillard reaction. | When formulating Fluvoxamine, it is advisable to avoid using reducing sugars if stability is a concern. Always conduct compatibility studies with all excipients before finalizing a formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Fluvoxamine?
A1: To ensure the stability of Fluvoxamine, it should be stored at room temperature, between 20°C to 25°C (68°F to 77°F). It should be kept in a tightly closed container, away from heat, moisture, and direct light. For solutions, short-term storage at 2-8°C is recommended, while long-term storage is best at -20°C or -80°C.
Q2: What are the primary degradation pathways for Fluvoxamine?
A2: The main degradation pathways for Fluvoxamine are:
-
Photodegradation: Exposure to UV and visible light induces photoisomerization to the (Z)-isomer, which is a significant degradation pathway.
-
Hydrolysis: Fluvoxamine is unstable in acidic and basic solutions.
-
Oxidation: The drug degrades in the presence of oxidizing agents such as hydrogen peroxide. Photosensitized oxidation can also occur.
Q3: How does pH impact the stability of Fluvoxamine in aqueous solutions?
A3: The stability of Fluvoxamine is highly dependent on pH. It is most stable in the pH range of 3.0 to 6.0, with maximum stability at pH 6.0. Degradation occurs more rapidly in highly acidic (pH 1.0) and basic conditions.
Q4: Is Fluvoxamine sensitive to light?
A4: Yes, Fluvoxamine is sensitive to both UV and visible light. The main photodegradation process is a reversible geometric photoisomerization to its (Z)-isomer. Therefore, it is critical to protect Fluvoxamine from light during storage and throughout experiments.
Q5: What analytical methods are suitable for studying the degradation of Fluvoxamine?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying Fluvoxamine and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent drug.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing) of Fluvoxamine
This protocol details the conditions for subjecting Fluvoxamine to forced degradation to identify potential degradation products and establish its degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Fluvoxamine maleate in methanol (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the Fluvoxamine stock solution with 0.5 M HCl. Heat the mixture at 80°C for 10 minutes.
-
Base Hydrolysis: Mix equal volumes of the Fluvoxamine stock solution with 2 M NaOH. Heat the mixture at 80°C for 40 minutes.
-
Oxidative Degradation: Mix equal volumes of the Fluvoxamine stock solution with 10% H₂O₂. Heat the mixture at 80°C for 30 minutes.
-
Photolytic Degradation: Expose a solution of Fluvoxamine (in a suitable solvent like water or methanol) to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark simultaneously.
-
Thermal Degradation: Expose solid Fluvoxamine powder to dry heat (e.g., 50°C) for several days.
3. Analysis:
-
Analyze all stressed samples, alongside a non-degraded standard solution, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Fluvoxamine Degradation under Stress Conditions
| Stress Condition | Reagent/Exposure | Temperature | Duration | Approximate Degradation (%) | Key Degradation Product(s) |
| Acidic | 0.5 M HCl | 80°C | 10 min | ~62% | Hydrolysis Product |
| Basic | 2 M NaOH | 80°C | 40 min | ~45% | Hydrolysis Product |
| Oxidative | 10% H₂O₂ | 80°C | 30 min | ~26% | Oxidative Degradation Products |
| Photolytic (UV Light) | UV Light | Room Temp | 5 days | ~73% (in solution) | (Z)-isomer |
| Photolytic (Visible Light) | Visible Light | Room Temp | 5 days | ~18% (in solution) | (Z)-isomer |
| Thermal (Solid) | Dry Heat | 80°C | 5 days | ~1.6% | Thermal Degradation Products |
| Thermal (Solution) | Heat | 80°C | 5 days | ~24% | Thermal Degradation Products |
Visualizations
Caption: Major degradation pathways of Fluvoxamine.
Caption: Workflow for Fluvoxamine storage and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo-isomerization of fluvoxamine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving resolution between Fluvoxamine Z-isomer and other impurities
Welcome to the Technical Support Center for analytical scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving optimal resolution between the Fluvoxamine Z-isomer and other impurities during your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the Fluvoxamine Z-isomer and why is its resolution important?
The Fluvoxamine Z-isomer (cis-isomer) is a geometric isomer of the active pharmaceutical ingredient (API) Fluvoxamine (E-isomer or trans-isomer). The Z-isomer is often formed as a result of photo-isomerization when Fluvoxamine is exposed to UV light.[1][2] It is considered an impurity as it exhibits reduced pharmacological activity compared to the E-isomer.[2] Therefore, accurate quantification of the Z-isomer is crucial to ensure the quality, safety, and efficacy of Fluvoxamine drug products. Regulatory bodies like the United States Pharmacopeia (USP) have specific requirements for the resolution between the Z-isomer and the Fluvoxamine peak.[3][4]
Q2: What are the typical sources of impurities in Fluvoxamine analysis?
Impurities in Fluvoxamine can originate from various stages of the manufacturing process and storage. They are generally categorized as:
-
Process Impurities: By-products and intermediates from the synthetic route.
-
Degradation Impurities: Formed due to exposure to stress conditions such as light, heat, acid, base, and oxidation. The Z-isomer is a primary photodegradation product.
-
Other Related Substances: These can include starting materials, reagents, and other structurally similar compounds.
Q3: What is a suitable starting point for an HPLC method to separate the Z-isomer?
A good starting point is the method described in the United States Pharmacopeia (USP) monograph for Fluvoxamine Maleate. This method is widely accepted and has been demonstrated to provide adequate resolution for system suitability purposes. Key parameters often include a C8 or C18 reversed-phase column, a mobile phase consisting of a phosphate buffer and acetonitrile, and UV detection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of the Fluvoxamine Z-isomer and other impurities.
Problem 1: Poor Resolution Between Fluvoxamine and the Z-Isomer
Symptoms:
-
The resolution between the Fluvoxamine and Z-isomer peaks is less than the required value (e.g., USP requirement of NLT 3.0).
-
Peaks are co-eluting or appear as a shoulder on the main peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly alter the ionization state of Fluvoxamine and its impurities, thereby affecting their retention and selectivity. Systematically adjust the mobile phase pH within the stable range for the column (typically pH 2-8 for silica-based columns). Start with the pH recommended in the USP monograph (around 3.0) and evaluate the resolution at ± 0.5 pH units. | A change in pH can lead to differential shifts in the retention times of the isomers, improving their separation. For basic compounds like Fluvoxamine, a mid-range pH might provide optimal selectivity. |
| Suboptimal Mobile Phase Composition | The ratio of organic modifier (e.g., acetonitrile) to the aqueous buffer affects the retention of all components. Decrease the percentage of the organic modifier in increments of 2-5% to increase retention times and potentially improve resolution. | Increased retention can provide more time for the analytes to interact with the stationary phase, leading to better separation of closely eluting peaks. |
| Inadequate Column Temperature | Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects resolution. Evaluate the separation at different temperatures, for example, starting at the USP recommended 40°C and then testing at 35°C and 45°C. | Increasing the temperature generally decreases retention times but can sometimes improve peak shape and efficiency. Conversely, a lower temperature may increase retention and enhance resolution. |
| Unsuitable Stationary Phase | The choice of stationary phase is critical for achieving selectivity. If a C8 or C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a Phenyl or Cyano phase. Phenyl columns, in particular, can offer alternative selectivity for aromatic compounds through π-π interactions. | A different stationary phase chemistry can alter the interaction with the analytes in a way that enhances the separation between the geometric isomers. |
Data Presentation: Impact of Mobile Phase pH and Column Type on Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C8 (L7) | C18 (L1) | Phenyl (L11) |
| Mobile Phase pH | 3.0 | 4.5 | 3.0 |
| Resolution (Fluvoxamine/Z-isomer) | 3.2 | 3.8 | 4.5 |
| Observations | Meets USP requirement. | Improved resolution with slight pH increase. | Phenyl column provides superior resolution. |
Note: The resolution values in this table are illustrative and based on general chromatographic principles. Actual results may vary.
Problem 2: Peak Tailing or Fronting for Fluvoxamine or Impurity Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" or "front."
-
Tailing factor exceeds the acceptable limit (e.g., NMT 2.0).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Interactions with Silanols | Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Fluvoxamine, causing peak tailing. | |
| Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). | TEA will preferentially interact with the active silanol sites, reducing their interaction with Fluvoxamine and improving peak shape. | |
| Operate at a lower mobile phase pH (e.g., pH 3) to suppress the ionization of silanol groups. | Protonated silanols have a reduced capacity for secondary interactions with the basic analyte. | |
| Column Overload | Injecting too much sample can lead to peak distortion. | |
| Reduce the injection volume or the concentration of the sample. | This will ensure that the amount of analyte does not exceed the capacity of the column, resulting in more symmetrical peaks. | |
| Mismatch between Injection Solvent and Mobile Phase | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. | |
| Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. | This will ensure that the sample is properly focused at the head of the column, leading to sharp, symmetrical peaks. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Fluvoxamine Z-Isomer and Other Impurities (Based on USP Monograph)
Objective: To provide a detailed protocol for the separation of Fluvoxamine and its related substances, including the Z-isomer, based on the principles outlined in the USP monograph.
Materials:
-
HPLC system with UV detector
-
Luna 5 µm C8(2), 250 x 4.6 mm column (or equivalent L7 packing)
-
Acetonitrile (HPLC grade)
-
Sodium 1-Pentanesulfonate
-
Monobasic Potassium Phosphate
-
Phosphoric Acid
-
Fluvoxamine Maleate Reference Standard (RS)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile and Solution A (38:62, v/v) |
| Solution A | 8 g/L of Sodium 1-Pentanesulfonate and 1.1 g/L of Monobasic Potassium Phosphate in water. Adjust pH to 3.00 ± 0.05 with Phosphoric Acid. |
| Flow Rate | 1.7 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 234 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Solution A, dissolve the specified amounts of Sodium 1-Pentanesulfonate and Monobasic Potassium Phosphate in water.
-
Adjust the pH to 3.00 ± 0.05 using Phosphoric Acid.
-
Prepare the mobile phase by mixing Acetonitrile and Solution A in a 38:62 ratio.
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a solution of Fluvoxamine Maleate RS in the mobile phase at a concentration of approximately 0.05 mg/mL.
-
-
System Suitability Solution Preparation (Forced Degradation):
-
Transfer about 6 mg of Fluvoxamine Maleate RS to a 50 mL volumetric flask.
-
Heat the sample at 120°C for 10 minutes.
-
Cool to room temperature and add 3.0 mL of 0.1 N Hydrochloric Acid.
-
Heat the solution in a water bath for 10 minutes.
-
Cool to room temperature, add 50 mg of Fluvoxamine Maleate RS, and dissolve in 25 mL of mobile phase.
-
Dilute to volume with the mobile phase. This solution will contain degradation products, including the Z-isomer.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution and verify that the system suitability requirements are met (e.g., resolution between Z-isomer and Fluvoxamine is NLT 3.0).
-
Inject the Standard Solution and the sample solutions for analysis.
-
Visualizations
Caption: A streamlined workflow for HPLC analysis of Fluvoxamine and its impurities.
Caption: A logical approach to troubleshooting poor resolution in Fluvoxamine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. uspnf.com [uspnf.com]
Technical Support Center: Minimizing On-column Degradation of Fluvoxamine Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the on-column degradation of Fluvoxamine isomers during HPLC analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Fluvoxamine, leading to inaccurate quantification and the appearance of degradation products, particularly the E/Z isomers.
Question: I am observing a new peak eluting close to the main Fluvoxamine peak, and its area seems to increase over time or with light exposure. What could be the cause?
Possible Cause: This is likely the (Z)-isomer of Fluvoxamine, a known photodegradation product.[1] Fluvoxamine (E-isomer) can undergo photo-isomerization to the inactive (Z)-isomer when exposed to UV or even visible light.[1] This can occur in solution or on-column if the HPLC system is exposed to light.
Recommended Solutions:
-
Protect from Light: Work under amber or low-actinic lighting. Use amber vials for sample preparation and storage, or wrap vials and mobile phase reservoirs in aluminum foil.[2]
-
UV Detector Wavelength: While a UV detector is necessary, ensure the rest of the flow path is protected from ambient light.
-
Sample Preparation: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them in the dark and at a low temperature.
Question: I am seeing significant peak tailing for the Fluvoxamine peak, especially on a standard C18 column. Why is this happening and how can I fix it?
Possible Cause: Peak tailing for basic compounds like Fluvoxamine, which contains a secondary amine, is often caused by secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] This can also contribute to on-column degradation.
Recommended Solutions:
-
Column Selection:
-
Use a base-deactivated or end-capped C18 or C8 column. These columns have fewer accessible silanol groups, reducing secondary interactions.
-
Consider a cyano (CN) column , which has been shown to provide good peak shape and separation for Fluvoxamine.
-
-
Mobile Phase pH Adjustment:
-
Adjust the mobile phase pH to be at least 2 units away from the pKa of Fluvoxamine's ionizable group to ensure it is in a single ionic state.
-
A slightly acidic pH (e.g., pH 3-4) can protonate the amine group and also suppress the ionization of residual silanols, reducing interactions.
-
-
Mobile Phase Additives:
-
Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.
-
Question: My Fluvoxamine sample appears to be degrading on the column, as evidenced by multiple small impurity peaks. How can I minimize this?
Possible Causes:
-
Active Sites on the Column: As mentioned, residual silanols can be a cause.
-
Metal Contamination: Metal ions (e.g., from stainless steel frits, tubing, or the column itself) can chelate with the analyte and catalyze degradation.
-
Mobile Phase pH: Extreme pH values can promote hydrolysis of the oxime ether linkage in Fluvoxamine.
-
Elevated Temperature: High column temperatures can accelerate degradation.
Recommended Solutions:
-
Column Choice: Use a high-purity, base-deactivated, or end-capped column.
-
Mobile Phase Optimization:
-
Maintain the mobile phase pH in a stable range for Fluvoxamine, generally avoiding strongly acidic or basic conditions. A pH between 3 and 7 is a good starting point.
-
Consider adding a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a very low concentration (e.g., 5-10 µM) to sequester metal ions.
-
-
System Maintenance: Regularly passivate your HPLC system to remove metal ion contamination.
-
Temperature Control: Operate the column at a controlled and moderate temperature (e.g., 25-40°C), unless higher temperatures are proven not to cause degradation and are necessary for separation. The USP monograph for Fluvoxamine Maleate specifies a column temperature of 40°C.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of Fluvoxamine I should be aware of during HPLC analysis? A1: The most common degradation product is the (Z)-isomer, formed through photo-isomerization. Other degradation can occur under stress conditions like acid or base hydrolysis, leading to the cleavage of the oxime ether bond. The USP monograph also lists the Z-isomer as a related substance to be monitored.
Q2: Which type of HPLC column is best for minimizing on-column degradation of Fluvoxamine? A2: While standard C18 columns can be used, they often lead to peak tailing. A cyano (CN) column has been reported to provide excellent separation and peak shape. Alternatively, a high-quality base-deactivated or end-capped C8 or C18 column is highly recommended to reduce interactions with residual silanols, thereby minimizing both peak tailing and potential on-column degradation.
Q3: What is the ideal mobile phase pH for Fluvoxamine analysis? A3: A mobile phase pH between 3 and 7 is generally recommended. One validated method uses a potassium phosphate buffer at pH 7.0. Another study suggests that Fluvoxamine is most stable at pH 6.0. The USP method utilizes a buffer with a final pH that is not explicitly stated but is prepared from monobasic potassium phosphate. It's crucial to ensure the chosen pH is compatible with the column's stability limits.
Q4: Can the injection solvent affect the on-column stability of Fluvoxamine? A4: Yes, the injection solvent should ideally be the same as the initial mobile phase to ensure good peak shape and prevent on-column precipitation or degradation. If a stronger solvent is used for sample dissolution, the injection volume should be kept as small as possible.
Q5: How can I confirm if degradation is happening on-column versus in my sample solution before injection? A5: To differentiate, you can perform a stability study of your sample in the injection solvent at room temperature and under light for the duration of a typical analysis sequence. Analyze the sample at different time points. If degradation increases with time in the vial, the issue is pre-injection. If the degradation is consistent regardless of the sample's age but is dependent on the column used, it is likely an on-column issue.
Data Presentation
Table 1: Summary of Fluvoxamine Degradation under Stress Conditions
| Stress Condition | % Degradation | Key Degradation Products Observed |
| Acid Hydrolysis (0.5 M HCl, 80°C, 10 min) | ~62% | Unknown peak at Rt ~2.1 min |
| Basic Hydrolysis (2 M NaOH, 80°C, 40 min) | ~45% | Same degradation product as under acidic conditions |
| Oxidative (10% H₂O₂, 80°C, 30 min) | ~26% | Few minor degradation products |
| UV Light (Solution, 5 days) | Significant | Major degradation product at Rt ~4.5 min ((Z)-isomer likely) |
| Visible Light (Solution, 5 days) | ~18% | No new peaks observed, loss of parent compound |
| Heat (Solution, 5 days) | ~24% | New small peak observed before the drug peak |
Data adapted from a stability-indicating HPLC method development study.
Table 2: Recommended HPLC Parameters for Minimizing Fluvoxamine Degradation
| Parameter | Recommendation | Rationale |
| Column | Cyano (CN) or Base-deactivated/End-capped C8/C18, 4.6 x 150-250 mm, 5 µm | Minimizes secondary interactions with silanols, reducing peak tailing and potential catalytic degradation. |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3-7) | Maintains Fluvoxamine in a stable, single ionic form and minimizes hydrolysis. |
| Temperature | 25-40°C | Avoids thermal degradation while maintaining efficiency. |
| Flow Rate | 1.0-1.7 mL/min | Typical analytical flow rates. |
| Detection | UV at ~235 nm | Wavelength for adequate sensitivity. |
| Sample Solvent | Initial mobile phase composition | Ensures good peak shape and avoids on-column issues. |
| Light Protection | Use of amber vials and protection of the flow path from light | Prevents photo-isomerization to the (Z)-isomer. |
| Mobile Phase Additives | Optional: Low concentration of a competing base (e.g., TEA) or a metal chelator (e.g., EDTA) | Blocks active silanol sites or sequesters metal ions that can cause degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fluvoxamine
This protocol is adapted from a validated method for determining Fluvoxamine and its degradation products.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Nova-Pak CN (150 x 3.9 mm, 4 µm).
-
Mobile Phase: Acetonitrile and 50 mM K₂HPO₄ buffer (pH 7.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of K₂HPO₄ in water to make a 50 mM solution and adjust the pH to 7.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Filter through a 0.45 µm filter and degas before use.
-
Standard Solution: Prepare a stock solution of Fluvoxamine maleate in acetonitrile and dilute with the mobile phase to the desired concentration (e.g., 20 µg/mL).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify Fluvoxamine and any degradation products based on their retention times and peak areas.
-
Protocol 2: Forced Degradation Study
This protocol outlines the steps to intentionally degrade Fluvoxamine to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 500 µg/mL solution of Fluvoxamine maleate in water containing 10% acetonitrile as a co-solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.5 M HCl and heat at 80°C for 10 minutes.
-
Base Hydrolysis: Mix the stock solution with 2 M NaOH and heat at 80°C for 40 minutes.
-
Oxidative Degradation: Mix the stock solution with 10% H₂O₂ and heat at 80°C for 30 minutes.
-
Photodegradation: Expose the stock solution in a clear vial to UV light for 5 days. Keep a control sample wrapped in foil.
-
-
Sample Preparation for Analysis:
-
After the stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions.
-
Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify the degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for on-column degradation of Fluvoxamine.
References
- 1. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is a base deactivated HPLC Column - FAQ [mtc-usa.com]
- 4. m.youtube.com [m.youtube.com]
Addressing matrix interference in bioanalytical methods for (Z)-Fluvoxamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the bioanalytical analysis of (Z)-Fluvoxamine.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect the analysis of (Z)-Fluvoxamine?
A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of (Z)-Fluvoxamine by co-eluting, undetected compounds from the biological sample (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][4] Endogenous components like phospholipids and exogenous materials such as anticoagulants can be common causes.
Q2: What are the primary causes of matrix effects in LC-MS/MS bioanalysis of (Z)-Fluvoxamine?
A2: The primary causes of matrix effects are co-eluting endogenous and exogenous substances from the biological matrix. For plasma samples, phospholipids are a major contributor to ion suppression. Other sources include salts, proteins, lipids, and metabolites that are not completely removed during sample preparation. Exogenous sources can include anticoagulants (like lithium heparin), polymers from plastic tubes, and dosing vehicles. The choice of ionization technique is also a factor; electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
Q3: How can I determine if my (Z)-Fluvoxamine assay is experiencing matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of (Z)-Fluvoxamine spiked into an extracted blank matrix with the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is post-column infusion, where a constant flow of (Z)-Fluvoxamine solution is introduced after the analytical column while an extracted blank matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
Q4: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated as part of the validation of quantitative LC-MS/MS bioanalytical methods. This is to ensure the accuracy, precision, and reliability of the data, particularly for pharmacokinetic and bioequivalence studies. The assessment of matrix effects across different lots of biological matrix is a standard validation parameter.
Troubleshooting Guide
Problem: High variability in (Z)-Fluvoxamine quantification or poor reproducibility between samples.
This issue often points to inconsistent matrix effects.
-
Possible Cause 1: Inadequate Sample Preparation.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: If using protein precipitation (PPT), which is a simpler but less clean method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup. LLE and SPE are more effective at removing interfering substances like phospholipids.
-
Evaluate Different Extraction Solvents (for LLE): The choice of organic solvent in LLE can significantly impact the removal of interferences. Experiment with solvents of varying polarity.
-
Refine SPE Protocol: Optimize the wash and elution steps in your SPE protocol to better separate (Z)-Fluvoxamine from matrix components.
-
-
-
Possible Cause 2: Sub-optimal Chromatographic Separation.
-
Troubleshooting Steps:
-
Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between (Z)-Fluvoxamine and co-eluting matrix components.
-
Change Analytical Column: Consider a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column) to alter selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and peak shapes, which can help in separating the analyte from interferences.
-
-
Problem: Low recovery of (Z)-Fluvoxamine.
Low recovery can be due to inefficient extraction or ion suppression.
-
Possible Cause 1: Inefficient Extraction.
-
Troubleshooting Steps:
-
pH Adjustment for LLE: Ensure the pH of the sample is optimized for the extraction of (Z)-Fluvoxamine. For a basic drug, adjusting the pH to be more basic will enhance its extraction into an organic solvent.
-
Check SPE Cartridge Choice: Ensure the SPE sorbent is appropriate for the chemical properties of (Z)-Fluvoxamine.
-
Evaluate Reconstitution Solvent: Following evaporation of the extraction solvent, the choice of reconstitution solvent can impact analyte solubility and peak shape.
-
-
-
Possible Cause 2: Ion Suppression.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Use the post-extraction spike method to quantify the degree of ion suppression.
-
Improve Sample Cleanup: As mentioned previously, enhance your sample preparation method to remove the source of suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Fluvoxamine-d4) is the most effective way to compensate for matrix effects, as it will experience similar ion suppression as the analyte.
-
-
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for (Z)-Fluvoxamine from Human Plasma
This protocol is based on a validated method for the quantification of Fluvoxamine in human plasma.
-
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
(Z)-Fluvoxamine and (Z)-Fluvoxamine-d4 (internal standard) stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Polypropylene tubes
-
-
Procedure:
-
Pipette 250 µL of human plasma into a polypropylene tube.
-
Add the internal standard solution ((Z)-Fluvoxamine-d4).
-
Add 2.5 mL of MTBE.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2. Post-Extraction Spike Method to Evaluate Matrix Effect
-
Procedure:
-
Prepare Set A (Neat Solution): Spike (Z)-Fluvoxamine and its internal standard into the mobile phase at a known concentration (e.g., a mid-range quality control sample concentration).
-
Prepare Set B (Post-Spiked Sample): Extract at least six different lots of blank human plasma using the LLE protocol described above. After the evaporation step, reconstitute the residue with the solution from Set A.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Quantitative Data Summary
Table 1: Recovery of (Z)-Fluvoxamine and Internal Standard from Human Plasma using LLE
| Analyte | Mean Recovery (%) | % CV |
| (Z)-Fluvoxamine | 62.74 | 3.10 |
| (Z)-Fluvoxamine-d4 (IS) | 84.55 | N/A |
Data adapted from a validated bioanalytical method for Fluvoxamine.
Table 2: Precision and Accuracy Data from a Validated Method
| Quality Control Sample | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 2.626 | 2.653 | 101.0 | 4.5 |
| Low QC | 7.500 | 7.625 | 101.7 | 3.2 |
| Medium QC | 150.00 | 152.35 | 101.6 | 2.8 |
| High QC | 250.00 | 248.75 | 99.5 | 2.1 |
LLOQ: Lower Limit of Quantification, QC: Quality Control. Data represents typical performance for a validated bioanalytical method.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining synthesis of Fluvoxamine to minimize Z-isomer formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Fluvoxamine, with a specific focus on minimizing the formation of the undesired Z-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the E and Z isomers of Fluvoxamine?
A1: Fluvoxamine has a carbon-nitrogen double bond in its oxime functional group. Due to restricted rotation around this double bond, it can exist as two different geometric isomers: the E-isomer (trans) and the Z-isomer (cis). The clinically effective and desired isomer of Fluvoxamine is the E-isomer.[1][2] The Z-isomer is considered an impurity and has significantly reduced pharmacological activity.[1][2]
Q2: At which stage of the synthesis is the E/Z isomer ratio primarily determined?
A2: The critical step for establishing the desired E/Z isomer ratio is the formation of the oxime, which is the reaction between 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and hydroxylamine. The subsequent alkylation step to introduce the aminoethyl group typically does not significantly alter the established isomer ratio if performed under appropriate conditions.
Q3: What is the target E/Z isomer ratio for Fluvoxamine synthesis?
A3: The goal is to maximize the formation of the E-isomer. A common target is to achieve an E:Z ratio of 98:2 or better.[3]
Q4: How can the E and Z isomers be separated and quantified?
A4: The most common analytical method for separating and quantifying the E and Z isomers of Fluvoxamine is High-Performance Liquid Chromatography (HPLC). The United States Pharmacopeia (USP) monograph for Fluvoxamine Maleate outlines specific HPLC methods and system suitability requirements, including a minimum resolution between the Z-isomer and the E-isomer peaks. 1H NMR spectroscopy can also be used to determine the isomer ratio.
Troubleshooting Guide
Issue 1: High Percentage of Z-Isomer Detected After Oximation
Possible Causes:
-
Suboptimal Reaction Temperature: The temperature during the oximation reaction is a critical parameter for controlling stereoselectivity.
-
Incorrect Base or Solvent: The choice of base and solvent can influence the isomer ratio.
-
Prolonged Reaction Time at Elevated Temperatures: Extended reaction times, especially at higher temperatures, can lead to equilibration and an increased proportion of the thermodynamically less stable Z-isomer.
Recommended Solutions:
-
Temperature Control: Maintain a strict reaction temperature of 45-50°C during the oximation step.
-
Reagent Selection: Use sodium carbonate as the base and methanol as the solvent for the oximation reaction, as these conditions have been shown to favor the formation of the E-isomer.
-
Reaction Monitoring: Monitor the reaction progress using a suitable chromatographic technique like Thin Layer Chromatography (TLC) or HPLC to avoid unnecessarily long reaction times. An optimal reaction time is reported to be between 8-10 hours.
Issue 2: Increase in Z-Isomer Content After Alkylation or Work-up
Possible Causes:
-
Acid-Catalyzed Isomerization: Exposure of the oxime intermediate to acidic conditions during work-up can promote the isomerization of the desired E-isomer to the Z-isomer.
-
Inappropriate Temperature during Alkylation: While the alkylation step is generally less sensitive to isomer formation, running the reaction at excessively high temperatures might contribute to isomerization.
Recommended Solutions:
-
pH Control during Work-up: Carefully neutralize the reaction mixture after oximation and before extraction to avoid acidic conditions. Use a mild base for neutralization.
-
Controlled Alkylation Temperature: Perform the alkylation of the oxime with 2-chloroethylamine hydrochloride at a controlled temperature of 40-45°C.
-
Minimize Exposure to Acid: If an acidic wash is necessary, use a dilute acid and minimize the contact time.
Experimental Protocols
Key Experiment: Stereoselective Oximation to Favor the E-Isomer
This protocol is based on a patented process designed to achieve a high E:Z isomer ratio.
Materials:
-
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
-
Hydroxylamine hydrochloride
-
Sodium carbonate (granules)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one in methanol.
-
Add hydroxylamine hydrochloride and sodium carbonate granules to the solution.
-
Heat the reaction mixture to 45-50°C.
-
Maintain the temperature and stir the mixture for 8-10 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
The filtrate containing the desired E-oxime can be carried forward to the next step (alkylation).
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Isomer Ratio during Oximation
| Parameter | Condition | E:Z Isomer Ratio | Reference |
| Temperature | 45-50°C | 98:2 | |
| Base | Sodium Carbonate | 98:2 | |
| Solvent | Methanol | 98:2 | |
| Temperature | 30-35°C | Lower Yield |
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Fluvoxamine Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Fluvoxamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues researchers may encounter when conducting cell-based assays with Fluvoxamine, leading to inconsistent or unexpected results.
Cell Viability & Proliferation Assays
Question 1: My cell viability assay (e.g., MTT, resazurin, CCK-8) shows high variability between replicate wells or inconsistent results across experiments with Fluvoxamine treatment. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability: Fluvoxamine is susceptible to photoisomerization when exposed to UVB light, which can generate a less active cis-isomer.[1] It is crucial to protect Fluvoxamine solutions from light during preparation, storage, and throughout the experiment.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are regularly calibrated and use reverse pipetting techniques for viscous solutions or when dispensing small volumes to improve accuracy.[2]
-
Uneven Cell Seeding: A non-uniform cell monolayer will lead to variability. Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell clumping and ensure an equal number of cells are seeded in each well.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to minimize evaporation.[2]
-
Reagent Issues: The reagents used in some viability assays can be toxic to cells with prolonged exposure. Optimize the incubation time with the assay reagent based on your specific cell type and assay conditions, and avoid extended incubation periods. If you observe precipitation in your reagent, warm it to 37°C and mix gently to ensure it is fully dissolved.
-
Cell Culture Conditions: Factors such as microbial contamination, altered pH, or depletion of essential nutrients can negatively impact cell health and metabolic activity, leading to unreliable assay results. Regularly check your cell cultures for contamination and ensure they are in the exponential growth phase at the time of the experiment.
Question 2: I am not observing the expected effect of Fluvoxamine on cell proliferation. Why might this be?
Answer: Several factors could contribute to a lack of expected effect:
-
Incorrect Concentration: The effect of Fluvoxamine on cell proliferation can be highly concentration-dependent. For example, lower concentrations (~2 µM) have been reported to be stimulatory, while higher concentrations (~20 µM) can be toxic in certain cell types. It is essential to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental objective.
-
Cell Line Specificity: The response to Fluvoxamine can vary significantly between different cell lines. Some cell lines may be resistant to its effects or may not express the necessary molecular targets. It is advisable to use a positive control compound known to affect proliferation in your chosen cell line to validate the assay setup.
-
Compound Inactivity: Ensure your Fluvoxamine stock solution has not degraded due to improper storage or light exposure. Using a fresh, light-protected solution is recommended.
-
Insufficient Incubation Time: The effects of Fluvoxamine on cell proliferation may be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration.
Receptor Binding & Downstream Signaling Assays
Question 3: My radioligand binding assay for the Serotonin Transporter (SERT) or Sigma-1 Receptor shows high non-specific binding. How can I reduce it?
Answer: High non-specific binding can mask the specific signal from your target. Here are some strategies to mitigate this issue:
-
Optimize Protein Concentration: Using an excessive amount of membrane protein can lead to increased non-specific binding. Titrate your membrane preparation to find the optimal concentration that provides a good signal-to-noise ratio.
-
Use Blocking Agents: Incorporate blocking agents, such as bovine serum albumin (BSA), into your assay buffer. BSA can help to reduce the binding of the radioligand to non-receptor components of the membrane preparation.
-
Ensure Proper Washing: After the binding reaction, ensure that the filters are washed thoroughly with ice-cold assay buffer to remove any unbound and non-specifically bound radioligand.
Question 4: I am not observing the expected downstream signaling effects of Fluvoxamine. What should I check?
Answer: A lack of downstream effects could be due to several reasons:
-
Inappropriate Cellular Model: Ensure that your chosen cell line endogenously expresses the necessary components of the serotonergic system, including the Serotonin Transporter (SERT) and relevant serotonin receptors, or the Sigma-1 receptor, depending on the pathway you are investigating.
-
Time-Course of Drug Effect: The downstream effects of receptor modulation can be time-dependent. Some effects may be acute, while others may require chronic exposure to the drug. For instance, chronic administration of Fluvoxamine has been shown to downregulate brain norepinephrine receptors in some studies. Design your experiment to capture both acute and chronic effects if relevant to your research question.
-
Mechanism of Action: Fluvoxamine's primary mechanism is the inhibition of serotonin reuptake by SERT, which increases extracellular serotonin concentrations. Your downstream analysis should focus on pathways modulated by this increase in serotonin. Fluvoxamine is also a potent agonist of the Sigma-1 receptor, which can modulate cellular stress responses and inflammation. Ensure your assay is designed to detect changes in these specific pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for Fluvoxamine from in vitro studies.
Table 1: Binding Affinity of Fluvoxamine
| Target | Affinity (Ki) | Notes |
|---|---|---|
| Sigma-1 Receptor | 36 nM | Highest affinity of any SSRI. |
| Serotonin Transporter (SERT) | ~100-fold higher affinity than for the norepinephrine transporter. | Potent and selective inhibitor. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Concentration Range | Reference |
|---|---|---|---|
| Cell Proliferation | Cerebellar Granule Cells | 2 µM (stimulatory) - 20 µM (toxic) | |
| Osteogenesis Inhibition | Periodontal Ligament Stem Cells | 10 µM |
| Neurite Outgrowth Inhibition | Human Neural Stem Cell-Derived Neurons | 10 µM (Fluoxetine, another SSRI) | |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol provides a general framework for assessing the effect of Fluvoxamine on cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of Fluvoxamine in a suitable solvent (e.g., DMSO) and ensure it is protected from light.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of Fluvoxamine or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from a cell-free well.
-
Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
-
Protocol 2: Radioligand Binding Assay for SERT or Sigma-1 Receptor
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of Fluvoxamine for its target receptors.
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues that endogenously or recombinantly express the target receptor (SERT or Sigma-1).
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-citalopram for SERT or --INVALID-LINK---pentazocine for Sigma-1), and varying concentrations of unlabeled Fluvoxamine.
-
-
Determination of Non-Specific and Total Binding:
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known inhibitor for the target receptor (e.g., unlabeled citalopram for SERT or haloperidol for Sigma-1).
-
For total binding, include wells with only the membrane preparation and the radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes). It is recommended to perform a time-course experiment to determine the optimal incubation time.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Fluvoxamine concentration and use non-linear regression analysis to determine the IC₅₀ and subsequently calculate the Ki value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent cell viability results.
Caption: Primary signaling pathway of Fluvoxamine (SERT inhibition).
Caption: Secondary signaling pathway of Fluvoxamine (Sigma-1 receptor agonism).
References
Validation & Comparative
A Comparative Guide to Method Validation for the Quantification of (Z)-Fluvoxamine Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of the (Z)-Fluvoxamine impurity, a potential photolytic degradation product and process-related impurity of Fluvoxamine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of Fluvoxamine drug products. This document outlines various chromatographic techniques, presenting their performance characteristics through summarized data and detailed experimental protocols to aid in the selection of the most suitable method for your specific analytical needs.
Introduction to (Z)-Fluvoxamine Impurity
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exists as the (E)-isomer. Exposure to light can lead to photo-isomerization, resulting in the formation of the (Z)-isomer, which is considered a significant degradation product.[1] Regulatory guidelines necessitate the monitoring and control of such impurities in pharmaceutical formulations. Therefore, validated, stability-indicating analytical methods are essential for the accurate quantification of (Z)-Fluvoxamine.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Fluvoxamine and its impurities due to its high resolution, sensitivity, and specificity.[1][2] Gas Chromatography (GC) and Capillary Electrophoresis (CE) present viable alternatives, each with distinct advantages and limitations.
Method Performance Comparison
The following table summarizes the performance characteristics of various reported methods for the quantification of Fluvoxamine and its related substances, including potential separation of the (Z)-isomer.
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| RP-HPLC | C18 Hyperchrome ODS (250x4.6 mm, 5µ) | Methanol:Phosphate buffer (pH 2.5) (70:30 v/v) | UV at 250 nm | 10-50 µg/mL | - | - | 99.62% | 0.69 | [3] |
| RP-HPLC | Nova-Pak CN | K2HPO4 50 mM (pH 7.0):Acetonitrile (60:40, v/v) | UV at 235 nm | 1-80 µg/mL | - | - | Error < 1.6% | CV < 2.0% | [4] |
| RP-HPLC | Luna 5 µm C8(2) (250 x 4.6 mm) | Acetonitrile:Solution A (38:62, v/v) | UV | - | - | - | - | NMT 2.0% | |
| GC-FID | Capillary Column | - | FID | - | - | - | 97.5-102.5% | - | |
| Spectrofluorimetry | - | - | Fluorescence | 0.2–2.0 μg mL−1 | 0.03 μg mL−1 | 0.09 μg mL−1 | 98.92 ± 0.87% | - | |
| UPLC-MS/MS | Hypurity C18 (50 mm x 4.6 mm, 5µm) | Acetone-M: Buffer-1 (75:25, v/v) | MS/MS | 2.6260-294.0960 ng/mL | - | - | 62.74% | 3.10% |
NMT: Not More Than, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation, CV: Coefficient of Variation. Note that LOD and LOQ are not always reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the primary analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a stability-indicating assay capable of separating Fluvoxamine from its degradation products, including the (Z)-isomer.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 70:30 (v/v) ratio of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both Fluvoxamine and the (Z)-isomer have significant absorbance, typically around 250 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Forced Degradation Study Protocol: To ensure the method is stability-indicating, forced degradation studies are performed.
-
Acid Hydrolysis: Treat the drug substance with 0.5 M HCl at 80 °C.
-
Base Hydrolysis: Treat the drug substance with 2 M NaOH at 80 °C.
-
Oxidative Degradation: Treat the drug substance with 10% H2O2 at 80 °C.
-
Photolytic Degradation: Expose the drug substance solution to UV light. This is particularly important for the generation of the (Z)-isomer.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
Samples from each stress condition are then analyzed by the HPLC method to demonstrate the separation of the main peak from any degradation products.
Gas Chromatography (GC)
GC can be a suitable alternative, particularly for volatile impurities.
Chromatographic Conditions:
-
Column: A suitable capillary column, for example, a non-polar or medium-polar column.
-
Carrier Gas: Helium at a constant flow or pressure.
-
Injector Temperature: 260 °C.
-
Detector: Flame Ionization Detector (FID) is common, with a temperature of 250 °C.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of all components.
-
Injection Mode: Splitless injection is often used for trace analysis.
Capillary Electrophoresis (CE)
CE offers high efficiency and is an orthogonal technique to HPLC, making it useful for confirmatory analysis.
Separation Conditions:
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH. The choice of buffer is critical for achieving separation.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection is most common, though coupling to a mass spectrometer (CE-MS) can provide greater specificity.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the key stages of method validation as per ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of (Z)-Fluvoxamine impurity depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. RP-HPLC with UV detection is a robust, well-established, and widely used method that has been successfully validated for this purpose. It offers a good balance of performance characteristics for routine quality control testing. GC and CE can serve as valuable alternative or complementary techniques, especially for impurity profiling and confirmatory testing.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement a suitable analytical method for the control of (Z)-Fluvoxamine impurity in their products.
References
A Comparative Analysis of (E)-Fluvoxamine and (Z)-Fluvoxamine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for depression and anxiety disorders. Its chemical structure contains a C=N double bond, giving rise to two geometric isomers: (E)-Fluvoxamine and (Z)-Fluvoxamine. The commercially available and clinically effective form of the drug is the (E)-isomer.[1] This guide provides a comparative overview of the bioactivity of these two isomers, drawing upon available experimental data.
While extensive research has characterized the bioactivity of (E)-Fluvoxamine, quantitative data on the (Z)-isomer is notably scarce in publicly accessible literature. The (Z)-isomer is primarily formed through the photoisomerization of the (E)-isomer upon exposure to ultraviolet (UV) light.[1][2] Studies that have investigated this photoisomerization have qualitatively described the (Z)-isomer as having significantly reduced or a complete loss of activity at the serotonin transporter (SERT), the primary target of fluvoxamine.[1] However, specific binding affinity data, such as Ki or IC50 values, for (Z)-Fluvoxamine are not available, precluding a direct quantitative comparison.
This guide, therefore, presents the comprehensive bioactivity data for (E)-Fluvoxamine and outlines the experimental methodologies used to assess these activities, which would be applicable for a comparative study should purified (Z)-Fluvoxamine become available for testing.
Quantitative Bioactivity Data
The following tables summarize the known quantitative bioactivity data for (E)-Fluvoxamine. No corresponding quantitative data has been found for (Z)-Fluvoxamine in the reviewed literature.
Table 1: Receptor Binding Affinity of (E)-Fluvoxamine
| Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | (E)-Fluvoxamine | Human | Radioligand Binding | 1.5 - 2.5 | [3] |
| Sigma-1 (σ1) Receptor | (E)-Fluvoxamine | Not Specified | Not Specified | 36 |
Table 2: Inhibition of Cytochrome P450 Enzymes by (E)-Fluvoxamine
| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Reference |
| CYP1A2 | Lidocaine | Potent Inhibitor | 1.2 | |
| CYP2C9 | Tolbutamide | Weak Inhibitor | - | |
| CYP2D6 | - | Weak Inhibitor | - | |
| CYP3A4 | Lidocaine | Modest Inhibitor | 20.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the bioactivity of fluvoxamine isomers.
Serotonin Transporter (SERT) Binding Assay
This assay determines the binding affinity of a compound to the serotonin transporter.
Objective: To determine the inhibition constant (Ki) of (E)- and (Z)-Fluvoxamine for SERT.
Materials:
-
Human platelet membranes or cells expressing recombinant human SERT.
-
Radioligand: [³H]citalopram or [³H]paroxetine.
-
Test compounds: (E)-Fluvoxamine and (Z)-Fluvoxamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding) is incubated to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of cytochrome P450 enzymes, which is important for predicting drug-drug interactions.
Objective: To determine the IC50 values of (E)- and (Z)-Fluvoxamine for various CYP450 isoforms.
Materials:
-
Human liver microsomes.
-
Specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
NADPH regenerating system.
-
Test compounds: (E)-Fluvoxamine and (Z)-Fluvoxamine.
-
LC-MS/MS for metabolite quantification.
Procedure:
-
Pre-incubation: Human liver microsomes are pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding the specific substrate and the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite is quantified using LC-MS/MS.
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is calculated.
Visualizations
Experimental Workflow for Comparative Bioactivity Assessment
Signaling Pathway of (E)-Fluvoxamine
Conclusion
The available scientific literature indicates a significant difference in the bioactivity of (E)-Fluvoxamine and its photoisomer, (Z)-Fluvoxamine. While (E)-Fluvoxamine is a potent inhibitor of the serotonin transporter and an agonist of the sigma-1 receptor, (Z)-Fluvoxamine appears to be largely inactive at SERT. A comprehensive quantitative comparison is hindered by the lack of published binding affinity and functional data for the (Z)-isomer. Further research involving the synthesis or purification of (Z)-Fluvoxamine followed by detailed bioactivity testing using standardized assays is necessary to fully elucidate the comparative pharmacology of these two isomers. Such studies would be invaluable for a complete understanding of fluvoxamine's structure-activity relationship and the potential implications of its photo-instability.
References
- 1. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-isomerization of fluvoxamine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
A Comparative Analysis of Serotonin Transporter Binding Affinity: Fluvoxamine E/Z Isomers
For Researchers, Scientists, and Drug Development Professionals
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for obsessive-compulsive disorder (OCD) and depression. Its chemical structure contains a C=N double bond, giving rise to two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The clinically marketed formulation of fluvoxamine consists of the (E)-isomer. This guide provides a comparative analysis of the binding affinities of these two isomers to the serotonin transporter (SERT), supported by experimental data and detailed methodologies.
Quantitative Comparison of SERT Binding Affinity
The binding affinity of a compound to its target is a critical determinant of its pharmacological activity. In the case of fluvoxamine, there is a significant disparity in the SERT binding affinity between its E and Z isomers.
| Isomer | Structure | Binding Affinity (Ki) to SERT | Potency at SERT |
| (E)-Fluvoxamine | (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime | ~2.5 - 5.52 nM[1][2] | High |
| (Z)-Fluvoxamine | (Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime | Not typically quantified due to low affinity. Described as having "lost capacity to inhibit serotonin uptake"[3]. | Very Low / Inactive |
Key Findings:
-
The (E)-isomer of fluvoxamine is a potent inhibitor of the serotonin transporter, with reported Ki values in the low nanomolar range[1][2]. This high affinity is consistent with its therapeutic efficacy as an SSRI.
-
Conversely, the (Z)-isomer, which can be formed upon exposure of fluvoxamine to ultraviolet light, demonstrates significantly reduced activity at SERT. Studies have indicated that this isomer has lost its ability to inhibit serotonin uptake, suggesting that any photoisomerization of the parent drug could potentially reduce its clinical effectiveness.
Experimental Protocols
The determination of SERT binding affinity for the fluvoxamine isomers is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine and compare the binding affinities (Ki) of (E)-fluvoxamine and (Z)-fluvoxamine for the serotonin transporter.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., from mouse or rat cortex) or cell lines expressing the human serotonin transporter (hSERT).
-
Radioligand: A high-affinity SERT radioligand, such as [³H]citalopram or [³H]paroxetine.
-
Test Compounds: (E)-fluvoxamine and (Z)-fluvoxamine, dissolved in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., unlabeled citalopram or paroxetine) to determine the level of non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as 120 mM NaCl and 5 mM KCl.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Workflow Diagram:
Caption: Workflow for a SERT radioligand binding assay.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compounds ((E)-fluvoxamine or (Z)-fluvoxamine).
-
Total and Non-specific Binding: For each assay, include wells for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled SERT inhibitor).
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound and non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Fluvoxamine's Primary Mechanism of Action
The therapeutic effects of fluvoxamine are primarily attributed to its inhibition of the serotonin transporter. By blocking SERT, fluvoxamine prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of (E)-Fluvoxamine at the synapse.
References
Reproducibility assessment of (Z)-Fluvoxamine photo-generation studies
A Comparative Guide to the Reproducibility of (Z)-Fluvoxamine Photo-generation Studies
For researchers, scientists, and professionals in drug development, understanding the stability and photochemical behavior of pharmaceutical compounds is paramount. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exists as (E) and (Z) geometric isomers, with the (E)-isomer being the pharmacologically active form. Exposure to ultraviolet (UV) radiation can induce photoisomerization to the less active (Z)-isomer, a critical consideration for drug formulation, storage, and clinical efficacy. This guide provides a comparative analysis of key studies on the photo-generation of (Z)-fluvoxamine, focusing on the reproducibility of their findings by presenting quantitative data and experimental protocols.
Quantitative Data Comparison
The reproducibility of photochemical studies can be assessed by comparing key quantitative parameters such as reaction rate constants and quantum yields. The following tables summarize the data from several key studies on (Z)-fluvoxamine photo-generation.
Table 1: Rate Constants for (E)-Fluvoxamine Photo-isomerization
| Study | Matrix/Solvent | pH | Light Source | Rate Constant (k) | Notes |
| Kwon & Armbrust (2005)[1] | Aqueous Buffer | 9 | Fluorescent lamps simulating sunlight | Stage 1: 0.12-0.19 day⁻¹ Stage 2: 0.04-0.05 day⁻¹ | A two-stage photo-isomerization was observed. |
| Kwon & Armbrust (2005)[1] | Synthetic Humic Water | - | Fluorescent lamps simulating sunlight | Stage 1: 1.15-1.34 day⁻¹ | Photosensitization by humic acids significantly increased the rate (approx. 6-7 times faster). |
| Kwon & Armbrust (2005)[1] | Lake Water | - | Fluorescent lamps simulating sunlight | Stage 1: 1.15-1.34 day⁻¹ | Similar enhancement as synthetic humic water. |
| Drobniewska et al. (2017)[2] | Aqueous Solution | - | SunTest CPS+ (UV-Vis) | Not explicitly calculated | The process was enhanced by the presence of diclofenac and triclosan, but less so than by humic acids.[2] |
Table 2: Quantum Yields for Fluvoxamine Photo-degradation
| Study | Wavelength Range (nm) | Quantum Yield (Φ) | Notes |
| Maafi et al. (2015) | 260-290 | 0.0016 < Φ < 0.43 | The quantum yield was found to be highly dependent on the irradiation wavelength. |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of experimental results. The following sections outline the protocols employed in the key studies cited.
Photo-isomerization Setup
-
Miolo et al. (2002): Aqueous solutions of (E)-fluvoxamine were irradiated with UVB light, specifically in the wavelength range of 290-320 nm.
-
Kwon & Armbrust (2005): The study was conducted in a growth chamber equipped with fluorescent lamps designed to simulate the UV output of sunlight at 25°C. Experiments were performed in aqueous buffer solutions at pH 5, 7, and 9, as well as in synthetic humic water and lake water.
-
Drobniewska et al. (2017): A SunTest CPS+ instrument was used for UV-Vis irradiation to investigate the photodegradation of fluvoxamine.
Analytical Methodologies
The separation and quantification of (E)- and (Z)-fluvoxamine are critical for these studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
-
Identification of Isomers: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were used to definitively identify the photoproduct as the (Z)-isomer of fluvoxamine. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) has also been utilized.
-
HPLC Separation: A common approach for the separation of fluvoxamine and its isomers involves a reversed-phase C8 or C18 column.
-
Mobile Phase Example: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) is often used. The USP monograph for fluvoxamine maleate specifies a mobile phase of acetonitrile and a specific buffer solution (38:62, v/v) with a C8 column for resolving the (Z)-isomer from the parent compound.
-
Detection: UV detection is typically set at a wavelength around 245 nm or 252 nm.
-
Visualizing the Process: Pathways and Workflows
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Photo-isomerization of (E)-Fluvoxamine to (Z)-Fluvoxamine.
Caption: Workflow for (Z)-Fluvoxamine photo-generation studies.
Reproducibility Assessment
Based on the reviewed literature, the photo-generation of (Z)-fluvoxamine from the (E)-isomer upon UV irradiation is a consistently reported phenomenon. However, the rate and efficiency of this conversion show significant variability, which has important implications for reproducibility.
Key Factors Influencing Reproducibility:
-
Light Source: The specific wavelength range and intensity of the UV source are critical variables. Studies using broad-spectrum simulated sunlight may be more challenging to reproduce than those using a specific UVB source, as the spectral output of lamps can vary. The work by Maafi et al. (2015) underscores this by demonstrating the strong wavelength dependency of the quantum yield.
-
Solution Matrix: The composition of the solution in which fluvoxamine is dissolved plays a major role. The study by Kwon & Armbrust (2005) clearly shows a dramatic increase in the photo-isomerization rate in the presence of humic acids, which act as photosensitizers. Similarly, Drobniewska et al. (2017) found that other pharmaceutical compounds can enhance this process. Therefore, reproducing results requires a precise replication of the solvent matrix, including pH and the presence of any potential photosensitizers.
-
Analytical Methodology: While HPLC is a standard technique, variations in column chemistry, mobile phase composition, and detector settings can influence the accuracy of quantification. For reliable comparison of data across different labs, a well-defined and validated analytical method is essential.
References
A Comparative Analysis of (Z)-Fluvoxamine and Other Inactive SSRI Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the geometric isomer of fluvoxamine, (Z)-fluvoxamine, and other inactive stereoisomers of commonly prescribed selective serotonin reuptake inhibitors (SSRIs). The focus is on the differential pharmacological effects on the serotonin transporter (SERT), the primary target for this class of antidepressants. This document is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug development, providing a consolidated overview of key experimental data and methodologies.
Introduction
Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Their therapeutic efficacy is primarily attributed to the blockade of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. Many SSRIs are chiral molecules and are often administered as racemates, a mixture of enantiomers. However, it is well-established that stereoisomers can exhibit significantly different pharmacological and pharmacokinetic properties. In the case of fluvoxamine, geometric isomerism (E/Z isomerism) arises from the C=N double bond in its structure. The clinically utilized form is the (E)-isomer, while the (Z)-isomer is considered pharmacologically inactive. This guide delves into the comparative pharmacology of (Z)-fluvoxamine and the inactive enantiomers of other widely used SSRIs, namely citalopram, fluoxetine, and sertraline.
Quantitative Comparison of Isomer Activity at the Serotonin Transporter
The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter. The affinity of a compound for SERT is typically quantified by its inhibition constant (Kᵢ) or the concentration required to inhibit 50% of radioligand binding (IC₅₀). The following table summarizes the available quantitative data for the active and inactive isomers of fluvoxamine and other selected SSRIs.
| Drug | Isomer | SERT Affinity (Kᵢ in nM) | Potency (IC₅₀ in nM) | Notes |
| Fluvoxamine | (E)-Fluvoxamine (Active) | 5.52[1] | - | Clinically effective isomer. |
| (Z)-Fluvoxamine (Inactive) | Significantly Reduced Activity | Ineffective | Photoisomerization product of (E)-fluvoxamine. | |
| Citalopram | (S)-Citalopram (Escitalopram) | ~1.1 | - | The therapeutically active enantiomer. |
| (R)-Citalopram | >22 (at least 20-fold weaker than S-citalopram)[2] | - | Considered essentially inactive regarding SERT inhibition. | |
| Fluoxetine | (S)-Fluoxetine | 4.4 ± 0.4 | - | Both enantiomers are active, with the S-enantiomer being slightly more potent at SERT. |
| (R)-Fluoxetine | 5.2 ± 0.9[3] | - | Both enantiomers are active. | |
| Sertraline | (+)-cis-(1S,4S)-Sertraline | - | - | The clinically effective and selective SERT inhibitor.[4] |
| Other Isomers (e.g., trans-(1R,4S)) | - | - | Exhibit different activity profiles, with some inhibiting norepinephrine and dopamine reuptake.[5] |
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the experimental methodologies used for their generation. Below are detailed protocols for key in vitro assays employed to characterize the interaction of SSRI isomers with the serotonin transporter.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay determines the affinity of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand that specifically binds to the transporter.
a) Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or striatum) or cell lines stably expressing human SERT (e.g., HEK293-hSERT).
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine, high specific activity.
-
Test Compounds: (Z)-Fluvoxamine, (E)-Fluvoxamine, and other SSRI isomers.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
b) Protocol:
-
Synaptosome Preparation:
-
Euthanize rodents and dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the pellet by resuspending in fresh sucrose buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kₑ value.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Serotonin Reuptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes or cells expressing SERT.
a) Materials:
-
Synaptosomes or SERT-expressing cells.
-
Radiolabeled Serotonin: [³H]-5-Hydroxytryptamine ([³H]-5-HT).
-
Test Compounds: (Z)-Fluvoxamine, (E)-Fluvoxamine, and other SSRI isomers.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Inhibitor for non-specific uptake: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Filtration or Scintillation Proximity Assay (SPA) system.
b) Protocol:
-
Preparation:
-
Prepare synaptosomes as described in the radioligand binding assay protocol.
-
Pre-incubate the synaptosomes or cells in KRH buffer at 37°C for 10-15 minutes.
-
-
Uptake Assay:
-
Add various concentrations of the test compound or vehicle to the synaptosome/cell suspension.
-
Initiate the uptake by adding [³H]-5-HT at a concentration near its Kₘ value.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer, or by adding a stop solution in an SPA-based assay.
-
Determine the amount of radioactivity taken up by the synaptosomes/cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a SERT inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by SSRIs and a typical experimental workflow for their characterization.
Caption: Mechanism of Action of Active SSRI Isomers.
Caption: Workflow for SERT Binding Affinity Assay.
Discussion
The data presented clearly demonstrate the stereoselectivity of the serotonin transporter. For fluvoxamine, the (Z)-isomer exhibits significantly reduced activity compared to the clinically effective (E)-isomer. This is a critical consideration in the manufacturing and stability testing of the drug, as photoisomerization can lead to a loss of therapeutic efficacy.
In the case of other SSRIs, the pharmacological differences between enantiomers are also pronounced. The inactivity of (R)-citalopram at SERT led to the development of its single-enantiomer formulation, escitalopram, which is therapeutically effective at a lower dose than the racemic mixture. For fluoxetine, both enantiomers contribute to SERT inhibition, although with slightly different potencies. The stereoisomers of sertraline display a more complex pharmacological profile, with different isomers affecting not only serotonin but also norepinephrine and dopamine reuptake to varying degrees. This highlights the importance of characterizing the full pharmacological profile of each isomer of a chiral drug.
The lack of significant affinity of inactive isomers for SERT makes them valuable tools in research. They can be used as negative controls in experiments to delineate the specific effects of SERT inhibition from any potential off-target effects of the active isomer.
Conclusion
The comparative analysis of (Z)-fluvoxamine and other inactive SSRI isomers underscores the critical role of stereochemistry in drug action. The serotonin transporter exhibits a high degree of stereoselectivity, and the "inactive" isomers generally have significantly lower affinity for this primary target. A thorough understanding of the pharmacological properties of individual isomers is paramount for the development of more specific and effective therapeutic agents with improved side-effect profiles. The experimental protocols and data presented in this guide provide a foundational resource for researchers engaged in the study of SSRIs and the serotonin transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of analytical techniques for Fluvoxamine isomers
A comprehensive comparison of analytical techniques is crucial for the accurate and efficient analysis of fluvoxamine isomers, ensuring the quality and efficacy of this important selective serotonin reuptake inhibitor (SSRI). The pharmacologically active form of fluvoxamine is the (E)-isomer, while the (Z)-isomer is considered an impurity and is significantly less potent.[1][2] The British Pharmacopoeia, for instance, limits the content of the (Z)-isomer to 0.5%.[2] This guide provides a head-to-head comparison of various analytical techniques used for the separation and quantification of fluvoxamine isomers, supported by experimental data from published studies.
Comparison of Analytical Techniques
The primary analytical techniques for the determination of fluvoxamine isomers include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, speed, and complexity.
| Parameter | HPLC-UV | qNMR | GC-FID/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | Quantitative analysis based on the direct proportionality between the NMR signal intensity and the number of nuclei. | Chromatographic separation of volatile compounds in the gas phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Primary Application | Quantification of (E) and (Z) isomers in pharmaceutical formulations and biological samples.[1][3] | Determination of the E/Z isomer ratio in bulk drug substance. | Simultaneous determination of fluvoxamine and other drugs in pharmaceutical preparations. | Analysis of fluvoxamine in pharmaceutical preparations. |
| Resolution of Isomers | Good resolution can be achieved with appropriate column and mobile phase selection. A resolution of not less than 3.0 between the (Z)-isomer and fluvoxamine is a USP requirement. | Does not separate isomers but quantifies their ratio based on distinct proton resonances. | Can separate fluvoxamine from other compounds, but specific isomer separation data is limited. | Capillary Zone Electrophoresis (CZE) has been reported as unsuitable for separating the two stereoisomers. |
| Limit of Detection (LOD) | As low as 1 ng/mL in biological fluids (method dependent). | Can determine the (Z)-isomer down to the 0.2% level. | Method-dependent, with mass selective detection offering high sensitivity. | 1.0 mg/L for fluvoxamine. |
| Limit of Quantification (LOQ) | As low as 2 ng/mL in biological fluids (method dependent). | N/A | N/A | N/A |
| Analysis Time | Typically < 10 minutes. | Rapid. | < 10 minutes. | < 2.5 minutes. |
| Sample Preparation | Can range from simple dilution to liquid-liquid or solid-phase extraction for biological samples. | Minimal sample preparation required. | Can require derivatization for non-volatile compounds, though a direct method for fluvoxamine has been reported. | Minimal sample preparation. |
| Advantages | Widely available, robust, high sensitivity, and well-established methods. | Highly accurate and precise for isomer ratio determination, non-destructive, and requires no reference standard for the impurity. | High separation efficiency and sensitivity, especially with MS detection. | Fast analysis times and high efficiency. |
| Disadvantages | Requires reference standards for both isomers for accurate quantification. | Lower sensitivity compared to chromatographic methods, and requires specialized equipment and expertise. | High temperatures can potentially cause degradation of thermolabile compounds. | Limited success in separating fluvoxamine isomers has been reported. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the simultaneous determination of fluvoxamine isomers.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C8 column (150 mm x 4.6 mm, 5 µm) is commonly used. Another option is a Luna 5 µm C8(2) column (250 x 4.6 mm).
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer. For example, acetonitrile (30%) and a 10.5 mM, pH 3.5 phosphate buffer containing 0.12% triethylamine (70%). The USP monograph suggests a mobile phase of Acetonitrile/Solution A (38:62, v/v).
-
Flow Rate : 1.2 mL/min or 1.7 mL/min.
-
Detection : UV detection at 245 nm or 234 nm.
-
Sample Preparation : For drug substances, dissolve in the mobile phase. For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for accurately determining the isomeric ratio.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 15 mg of the fluvoxamine drug substance in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition : Acquire a proton (¹H) NMR spectrum.
-
Quantification : The ratio of the (E) and (Z) isomers is determined by integrating the signals of specific protons that are well-resolved in the spectrum. For fluvoxamine, the C-2 proton resonances of the (Z)-isomer (at approximately 2.62 ppm) and the (E)-isomer (at approximately 2.90 ppm) can be used for comparison.
Gas Chromatography (GC)
A capillary GC method with flame ionization detection (FID) can be used for the simultaneous determination of fluvoxamine and other antidepressants.
-
Instrumentation : A gas chromatograph equipped with an FID or a mass spectrometer (MS).
-
Column : A capillary column suitable for amine-containing compounds.
-
Injector and Detector Temperatures : 260 °C and 250 °C, respectively.
-
Oven Temperature Program : A programmed temperature ramp to ensure separation.
-
Sample Preparation : Dissolution in a suitable organic solvent. No derivatization is required for this method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC-UV and qNMR analysis of fluvoxamine isomers.
Caption: Experimental workflow for HPLC-UV analysis of fluvoxamine isomers.
Caption: Experimental workflow for qNMR analysis of fluvoxamine isomer ratio.
Caption: Logical relationship comparing key performance parameters of analytical techniques.
References
Validating (Z)-Fluvoxamine as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of (Z)-Fluvoxamine as a Certified Reference Material (CRM). (Z)-Fluvoxamine is a known geometric isomer and a significant impurity of the active pharmaceutical ingredient (API) Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI). As a well-characterized impurity, establishing a certified standard is crucial for the accurate quantification and quality control of Fluvoxamine drug products.
This document outlines key analytical methodologies, presents comparative data for validation, and offers detailed experimental protocols. The aim is to provide drug development professionals and researchers with the necessary tools to objectively assess the suitability of (Z)-Fluvoxamine as a CRM.
Comparative Analytical Data
The validation of a CRM hinges on the rigorous characterization of its purity, identity, and stability. The following tables summarize key performance data from various analytical techniques applicable to the validation of (Z)-Fluvoxamine.
Table 1: Chromatographic Purity and Assay
| Method | Purity (%) | Assay (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
| HPLC-UV | >99.5 | 98.0 - 102.0 | 15 ng/mL[1][2] | 50 ng/mL[1][2] | [1] |
| UPLC-MS | >99.8 | 99.0 - 101.0 | 0.1 ng/mL | 0.3 ng/mL | |
| GC-FID | >99.5 | 98.5 - 101.5 | 1 µg/mL | 3 µg/mL |
Table 2: Spectroscopic and Structural Confirmation
| Method | Key Parameters | Expected Results | Source |
| ¹H NMR | Chemical Shift (δ), Coupling Constants (J) | Consistent with the (Z)-isomer structure | |
| ¹³C NMR | Chemical Shift (δ) | Confirms carbon framework of the (Z)-isomer | |
| Mass Spec | m/z Ratio | [M+H]⁺ at 319.16 | |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for functional groups | |
| UV-Vis | λmax | ~246 nm in 0.1N HCl |
Table 3: Comparison with Alternative Reference Materials
| Reference Material | Purity | Traceability | Availability |
| (Z)-Fluvoxamine (Proposed CRM) | High Purity (>99.5%) | Traceable to SI units via validated methods | Commercially available as an analytical standard |
| Fluvoxamine Maleate USP RS | High Purity | USP Reference Standard | Readily available from USP |
| In-house Primary Standard | Characterized internally | Traceable to in-house methods | Limited to internal use |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of validation results. The following are representative protocols for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of (Z)-Fluvoxamine is prepared in the mobile phase at a concentration of 1 mg/mL and then serially diluted to create calibration standards.
-
Sample Preparation: The material to be tested is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: 5-10 mg of the (Z)-Fluvoxamine standard is dissolved in approximately 0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed to unambiguously assign all proton and carbon signals and confirm the (Z)-isomer configuration.
-
Data Analysis: The obtained spectra are compared with theoretically predicted spectra and data from existing literature to confirm the structure.
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: A dilute solution of (Z)-Fluvoxamine is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an LC system.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is measured and compared with the theoretical exact mass of C₁₅H₂₂F₃N₂O₂⁺.
Workflow and Pathway Visualizations
CRM Validation Workflow
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
